molecular formula C23H25NO4 B1205705 Atalaphylline CAS No. 28233-35-4

Atalaphylline

Cat. No.: B1205705
CAS No.: 28233-35-4
M. Wt: 379.4 g/mol
InChI Key: GLXYKTASIIUSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atalaphylline (CAS 28233-35-4) is a naturally occurring acridone alkaloid isolated from plants of the Rutaceae family, such as Atalantia monophylla . This yellow powder is a subject of research due to its promising multi-target biological activities. Studies highlight its potential in investigations of anti-allergic responses, with demonstrated activity in cell models . Furthermore, this compound has shown relevance in neurodegenerative disease research, exhibiting multifunctional activity against key pathways in Alzheimer's disease pathogenesis, including acetylcholinesterase (AChE) inhibition and the prevention of beta-amyloid (Aβ) aggregation . Its mechanism in these areas is linked to a mixed-type inhibition of AChE, where it binds to both the catalytic and peripheral anionic sites of the enzyme . Researchers value this compound for its favorable drug-likeness properties, as it complies with Lipinski's rules, suggesting good potential for oral bioavailability in preclinical studies . The compound is soluble in various organic solvents, including Chloroform, Dichloromethane, DMSO, and Acetone . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYKTASIIUSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(N2)C(=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331993
Record name Atalaphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28233-35-4
Record name 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-9(10H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28233-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atalaphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Atalaphylline: A Comprehensive Technical Guide to its Natural Source, Discovery, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atalaphylline, a C-prenylated acridone (B373769) alkaloid, has garnered significant scientific interest due to its diverse and promising biological activities. This technical guide provides an in-depth overview of the natural sources, discovery, and key experimental data associated with this compound. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the primary plant source, methods of isolation, and presents available quantitative data on its biological efficacy. Furthermore, it outlines the experimental protocols for its extraction and key bioassays, and visually represents the isolation workflow and its putative biosynthetic origin through detailed diagrams.

Introduction

Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by the acridin-9(10H)-one core structure. These natural products are predominantly found in the Rutaceae family and are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This compound is a notable member of this family, distinguished by its specific prenylation pattern which contributes to its biological activity.

Natural Source and Discovery

This compound is primarily isolated from the plant Atalantia monophylla, a member of the Rutaceae family. This plant is found in various regions of Southeast Asia. The discovery of this compound dates back to studies on the chemical constituents of this plant, where it was identified as one of the prominent acridone alkaloids in the roots.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₅NO₄
Molecular Weight379.45 g/mol
AppearanceYellowish solid
IUPAC Name1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one

Data Presentation: Biological Activity of this compound

This compound has been investigated for several biological activities. The following table summarizes the available quantitative data. It is important to note that while this compound has been reported to have antiproliferative and anti-amyloidogenic potential, specific IC₅₀ values for these activities are not consistently available in the reviewed literature. For comparative purposes, data on related acridone alkaloids from Atalantia monophylla are included where specific data for this compound is lacking.

Biological ActivityTest SystemIC₅₀ (µM)Reference Compound(s)IC₅₀ (µM)
Acetylcholinesterase (AChE) Inhibitionin vitro enzymatic assay58.33N-methylthis compound49.08
N-methylatalaphyllinine54.04
Atalaphyllinine60.78
Antiproliferative ActivityLNCaP (Prostate Cancer) Cell LineData not availableBuxifoliadine E43.10
HepG2 (Liver Cancer) Cell LineData not availableBuxifoliadine E41.36
HT29 (Colon Cancer) Cell LineData not availableBuxifoliadine E64.60
SH-SY5Y (Neuroblastoma) Cell LineData not availableBuxifoliadine E96.27
Aβ Aggregation Inhibitionin vitro Thioflavin T assayData not availableData for other acridones from A. monophylla not specified-

Experimental Protocols

Extraction and Isolation of this compound from Atalantia monophylla

The following protocol is based on established methods for the isolation of this compound from the roots of Atalantia monophylla.

5.1.1. Materials and Reagents:

5.1.2. Procedure:

  • Extraction: Macerate the dried and powdered root material of A. monophylla (e.g., 6.0 kg) with dichloromethane (2 x 20 L) at room temperature for one week.

  • Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous residue.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the compound of interest based on TLC analysis.

  • Purification: Further purify the fractions containing this compound by repeated column chromatography or preparative TLC until a pure compound is obtained.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a standard method for assessing the AChE inhibitory activity of natural products.

5.2.1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Galantamine)

  • 96-well microplate reader

5.2.2. Procedure:

  • Prepare solutions of the test compound and positive control at various concentrations.

  • In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • Calculate the percentage of inhibition of AChE for each concentration of the test compound.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aβ Aggregation Inhibition Assay

This protocol outlines a common method to evaluate the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.

5.3.1. Materials and Reagents:

  • Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • 96-well black microplate with a clear bottom

  • Fluorimeter

5.3.2. Procedure:

  • Prepare a stock solution of Aβ₁₋₄₂ peptide and monomerize it.

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, mix the Aβ₁₋₄₂ peptide solution with the test compound solutions.

  • Add Thioflavin T solution to each well.

  • Incubate the plate at 37°C with continuous gentle shaking.

  • Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.

  • The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ₁₋₄₂ alone).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G plant_material Dried & Powdered Roots of Atalantia monophylla extraction Maceration with Dichloromethane plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Viscous Residue concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection purification Repeated Chromatography fraction_collection->purification pure_this compound Pure this compound purification->pure_this compound structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation G anthranilic_acid Anthranilic Acid n_methylanthraniloyl_coa N-methylanthraniloyl-CoA anthranilic_acid->n_methylanthraniloyl_coa polyketide_synthase Acridone Synthase n_methylanthraniloyl_coa->polyketide_synthase malonyl_coa 3 x Malonyl-CoA malonyl_coa->polyketide_synthase acridone_core 1,3-dihydroxy-N-methylacridone (Acridone Core) polyketide_synthase->acridone_core prenylation Prenylation acridone_core->prenylation prenylated_acridone Prenylated Acridone Intermediate prenylation->prenylated_acridone isopentenyl_pp Isopentenyl Pyrophosphate (IPP) or Dimethylallyl Pyrophosphate (DMAPP) isopentenyl_pp->prenylation cyclization Cyclization prenylated_acridone->cyclization This compound This compound (and other complex acridones) cyclization->this compound

An In-depth Technical Guide to the Chemical Structure and Properties of Atalaphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atalaphylline, a naturally occurring acridone (B373769) alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from the plant Atalantia monophylla, this compound has demonstrated potential as an anti-cancer, anti-allergic, and neuroprotective agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its biological functions are presented, alongside a discussion of its mechanism of action, particularly its interaction with the ERK/MAPK signaling pathway. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is classified as an acridone alkaloid, characterized by a core tricyclic acridone skeleton. Its systematic IUPAC name is 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one.[1][2][3]

The chemical structure of this compound is distinguished by the presence of three hydroxyl groups and two prenyl (3-methylbut-2-enyl) side chains attached to the acridone core. The molecule possesses a planar, three-fused ring system.[2] Intramolecular hydrogen bonding between the N-H and a neighboring keto group, as well as between hydroxyl and keto groups, contributes to the planarity and stability of the molecule.[2]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one
Molecular Formula C₂₃H₂₅NO₄
Molecular Weight 379.44 g/mol
CAS Number 33517-38-9
PubChem CID 442887

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 518–520 K (245-247 °C)
Solubility Data not available for common solvents such as methanol (B129727), ethanol, DMSO, and water. Recrystallization from a mixture of chloroform (B151607) and methanol (9:1, v/v) suggests solubility in these solvents.
Crystal System Orthorhombic
Space Group P2₁2₁2₁

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, the ¹H and ¹³C NMR data for the related acridone alkaloid, Atalaphyllidine , are presented below for reference. The spectra were recorded in DMSO-d₆.

Table 3: ¹H and ¹³C NMR Data for Atalaphyllidine (Reference)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
1163.6-
298.16.06, s
3159.1-
496.3-
4a103.9-
5145.3-
5a115.6-
6121.97.15, t (7.8)
7125.77.63, d (8.0)
8116.87.20, dd (1.4, 7.6)
8a136.8-
9180.7-
9a114.8-
10-10.86, s (br)
1'77.1-
2'130.85.70, d (10.0)
3'119.97.00, d (10.0)
4', 5'27.41.43, s
5-OH-14.64, s
NH-9.62, s (br)

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for this compound is not available in the searched literature. However, characteristic absorption bands for acridone alkaloids would be expected for the N-H, O-H, C=O, C=C, and C-N functional groups.

3.3. Mass Spectrometry (MS)

While a detailed mass spectrum for this compound is not provided in the available literature, the molecular ion peak ([M+H]⁺) would be expected at m/z 380.1805, corresponding to its molecular formula C₂₃H₂₅NO₄.

Isolation and Purification

A detailed experimental protocol for the isolation of this compound from the root of Atalantia monophylla has been reported.

Experimental Protocol: Isolation of this compound

  • Extraction: The air-dried and powdered root material of A. monophylla is exhaustively extracted with dichloromethane (B109758) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Column Chromatography (Initial Separation): The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is performed with a solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

  • Column Chromatography (Further Purification): Fractions enriched with this compound are further purified by another round of column chromatography on silica gel, using a gradient of acetone (B3395972) in n-hexane.

  • Recrystallization: The purified this compound is recrystallized from a suitable solvent system, such as a chloroform-methanol mixture (e.g., 9:1 v/v), to obtain pure crystals.

G Start Dried and Powdered Root of Atalantia monophylla Extraction Exhaustive Extraction with Dichloromethane Start->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract Column_Chromatography_1 Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) Crude_Extract->Column_Chromatography_1 Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography_1->Fraction_Collection Enriched_Fractions This compound-Enriched Fractions Fraction_Collection->Enriched_Fractions Column_Chromatography_2 Silica Gel Column Chromatography (n-hexane/acetone gradient) Enriched_Fractions->Column_Chromatography_2 Purified_this compound Purified this compound Column_Chromatography_2->Purified_this compound Recrystallization Recrystallization (Chloroform/Methanol) Purified_this compound->Recrystallization Pure_Crystals Pure this compound Crystals Recrystallization->Pure_Crystals G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation This compound This compound This compound->MEK This compound->ERK

References

Atalaphylline: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atalaphylline, an acridone (B373769) alkaloid with significant therapeutic potential. The document covers its chemical identity, molecular characteristics, and known biological activities, with a focus on experimental methodologies and relevant signaling pathways.

Core Chemical and Physical Data

This compound has been isolated from the plant Atalantia monophylla[1][2][3]. There are some discrepancies in the reported chemical properties in publicly available databases. The following tables summarize the available data. The data from the detailed crystallographic study is likely the most accurate.

Table 1: Chemical Identification of this compound

IdentifierValueSource
Systematic Name 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one[1][3]
CAS Number 56296-87-8 (for "Atalaphillinine")PubChem CID 122681
PubChem CID 442887 (for this compound)

Table 2: Molecular Properties of this compound

PropertyValue (this compound)Value (Atalaphillinine)Source
Molecular Formula C23H25NO4C23H23NO4, PubChem CID 122681
Molecular Weight 379.44 g/mol 377.4 g/mol , PubChem CID 122681

Experimental Protocols

Isolation of this compound from Atalantia monophylla

A detailed protocol for the isolation of this compound from the root of Atalantia monophylla has been described.

1. Extraction:

  • The air-dried and pulverized root of A. monophylla (6.0 kg) was exhaustively extracted with methylene (B1212753) chloride (2 x 20 L for one week) at room temperature.
  • The solvent was removed from the methylene chloride extract under reduced pressure to yield a yellow viscous residue (52.5 g).

2. Chromatographic Separation:

  • The residue was subjected to quick column chromatography (QCC) over silica (B1680970) gel.
  • A gradient of increasing polarity from n-hexane to ethyl acetate (B1210297) was used to elute the compounds.
  • The eluents were separated into 18 fractions (F1–F18) based on Thin Layer Chromatography (TLC) analysis.

3. Further Purification:

  • Fraction F12 (4.3 g) was further separated by QCC with a gradient of acetone-hexane, affording 6 subfractions (12A-12F).
  • Subfraction 12C (385.0 mg) was purified by QCC with an acetone-hexane gradient to yield the pure this compound (22.0 mg).

4. Crystallization:

  • Brown, plate-shaped single crystals suitable for X-ray structure determination were obtained by recrystallization from a chloroform/methanol (9:1, v/v) mixture over several days.

    G cluster_extraction Extraction cluster_chromatography Chromatography cluster_purification Purification cluster_crystallization Crystallization start Dried & Pulverized Root of A. monophylla extraction Exhaustive extraction with Methylene Chloride start->extraction evaporation Solvent removal under reduced pressure extraction->evaporation residue Yellow Viscous Residue evaporation->residue qcc1 Quick Column Chromatography (Silica Gel) n-hexane to EtOAc gradient residue->qcc1 fractions 18 Fractions (F1-F18) based on TLC qcc1->fractions f12 Fraction F12 fractions->f12 Select F12 qcc2 QCC (Acetone-Hexane gradient) f12->qcc2 subfractions 6 Subfractions (12A-12F) qcc2->subfractions subc Subfraction 12C subfractions->subc Select 12C qcc3 QCC (Acetone-Hexane gradient) subc->qcc3 This compound Pure this compound qcc3->this compound recrystallization Recrystallization from CHCl3/CH3OH (9:1) This compound->recrystallization crystals Brown Plate-Shaped Single Crystals recrystallization->crystals

    Isolation workflow for this compound.
    Anti-Allergic Activity Assay

This compound has been evaluated for its anti-allergic properties. While the specific study citing this compound did not provide a detailed protocol, a general methodology for assessing anti-allergic activity in RBL-2H3 cells is as follows:

  • Cell Culture: RBL-2H3 cells, a rat basophilic leukemia cell line, are cultured in an appropriate medium.

  • Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE.

  • Treatment: The sensitized cells are pre-treated with varying concentrations of this compound.

  • Antigenic Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Degranulation: The release of β-hexosaminidase, a marker of degranulation, is measured by a colorimetric assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of β-hexosaminidase inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the degranulation) is determined.

Biological Activities and Signaling Pathways

This compound, as an acridone alkaloid, exhibits a range of biological activities.

Anti-Cancer Activity and the ERK/MAPK Signaling Pathway

Acridone alkaloids isolated from Atalantia monophylla have demonstrated cytotoxic effects on cancer cell lines. The anti-proliferative action is suggested to be mediated through the ERK/MAPK signaling pathway. The ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway ERK/MAPK Signaling Pathway Inhibition by Acridone Alkaloids growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibition of Apoptosis This compound This compound & other Acridone Alkaloids This compound->erk Inhibition This compound->apoptosis Induction

ERK/MAPK signaling pathway and this compound.
Potential Anti-Allergic Activity and the FcεRI Signaling Pathway

The anti-allergic activity of compounds like this compound is often mediated through the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. Activation of this pathway by an allergen-IgE complex leads to the release of inflammatory mediators.

G cluster_pathway FcεRI Signaling in Mast Cells and Potential Inhibition by this compound allergen_ige Allergen-IgE Complex fceri FcεRI allergen_ige->fceri lyn_fyn Lyn, Fyn fceri->lyn_fyn syk Syk lyn_fyn->syk downstream Downstream Signaling (e.g., PLCγ, PI3K) syk->downstream ca_influx Ca2+ Influx downstream->ca_influx degranulation Degranulation (Histamine, etc.) ca_influx->degranulation This compound This compound This compound->syk Potential Inhibition This compound->ca_influx Potential Inhibition

FcεRI signaling and potential inhibition.
Potential in Alzheimer's Disease Treatment

Studies on acridone alkaloids from Atalantia monophylla have also suggested their potential in the context of Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) fibrils, both of which are key pathological hallmarks of Alzheimer's disease. Furthermore, they exhibit antioxidant properties by scavenging free radicals.

Conclusion

This compound is a promising natural product with a range of documented and potential therapeutic applications. Its anti-cancer and anti-allergic properties are of particular interest for further investigation and drug development. The detailed experimental protocols for its isolation and the understanding of its interaction with key signaling pathways provide a solid foundation for future research in medicinal chemistry and pharmacology. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

The Biosynthesis of Atalaphylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Atalaphylline, a prenylated acridone (B373769) alkaloid isolated from plants of the Rutaceae family, notably Atalantia monophylla.[1][2] While the complete enzymatic pathway has not been fully elucidated, this document synthesizes current knowledge on acridone alkaloid biosynthesis to propose a putative pathway for this compound. It also outlines detailed experimental protocols that can be employed to further investigate and validate the proposed steps. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound and Acridone Alkaloids

This compound, with the systematic name 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one, is a member of the acridone alkaloid family.[1][3] These compounds are characterized by a tricyclic acridone core and exhibit a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. The biosynthesis of the acridone nucleus is known to proceed via the condensation of an anthranilate derivative with three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase known as acridone synthase (ACS).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin with the formation of the acridone scaffold, followed by a series of post-synthase modifications, including hydroxylation and prenylation.

Formation of the Acridone Core

The initial steps leading to the formation of the central acridone core are believed to be conserved among acridone alkaloids.

  • Activation of Anthranilic Acid: The pathway is initiated with the activation of anthranilic acid to its coenzyme A thioester, anthraniloyl-CoA. This reaction is catalyzed by anthranilate-CoA ligase.

  • Polyketide Chain Extension: Acridone synthase (ACS) then catalyzes the condensation of one molecule of anthraniloyl-CoA with three molecules of malonyl-CoA. This occurs through a series of decarboxylative Claisen condensation reactions to form a polyketide intermediate.

  • Cyclization and Aromatization: The polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to yield the fundamental acridone scaffold, 1,3-dihydroxyacridone.

Post-Synthase Modifications: Hydroxylation and Prenylation

The specific structure of this compound arises from subsequent tailoring reactions on the 1,3-dihydroxyacridone core. The precise order of these steps is yet to be determined experimentally.

  • Hydroxylation: An additional hydroxyl group is introduced at the C-5 position of the acridone ring. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450).

  • Prenylation: Two prenyl groups, derived from dimethylallyl pyrophosphate (DMAPP), are attached to the acridone core at the C-2 and C-4 positions. These reactions are catalyzed by prenyltransferase enzymes. It is plausible that two distinct prenyltransferases are involved, or a single enzyme with broad substrate specificity.

The proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis Pathway Anthranilic_Acid Anthranilic Acid Anthraniloyl_CoA Anthraniloyl-CoA Anthranilic_Acid->Anthraniloyl_CoA Anthranilate-CoA ligase Malonyl_CoA 3x Malonyl-CoA Polyketide_Intermediate Polyketide Intermediate Malonyl_CoA->Polyketide_Intermediate Acridone Synthase (ACS) Anthraniloyl_CoA->Polyketide_Intermediate Acridone Synthase (ACS) Dihydroxyacridone 1,3-Dihydroxyacridone Polyketide_Intermediate->Dihydroxyacridone Cyclization & Aromatization Trihydroxyacridone 1,3,5-Trihydroxyacridone Dihydroxyacridone->Trihydroxyacridone Cytochrome P450 Monooxygenase Mono_prenylated_intermediate Mono-prenylated Intermediate Trihydroxyacridone->Mono_prenylated_intermediate Prenyltransferase 1 This compound This compound Mono_prenylated_intermediate->this compound Prenyltransferase 2 DMAPP1 DMAPP DMAPP1->Mono_prenylated_intermediate DMAPP2 DMAPP DMAPP2->this compound

A proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics, precursor conversion rates, and yields, for the biosynthesis of this compound in plants. Future research should focus on obtaining this data to better understand the efficiency and regulation of the pathway.

ParameterValueMethod of DeterminationReference
Enzyme Kinetics
Km (Anthranilate-CoA ligase)Not availableEnzyme assay-
kcat (Anthranilate-CoA ligase)Not availableEnzyme assay-
Km (Acridone synthase)Not availableEnzyme assay-
kcat (Acridone synthase)Not availableEnzyme assay-
Km (Prenyltransferases)Not availableEnzyme assay-
kcat (Prenyltransferases)Not availableEnzyme assay-
Precursor Conversion Not availableIsotopic labeling studies-
Yield Not availableExtraction and quantification from plant material or cell cultures-

Experimental Protocols

To elucidate and validate the proposed biosynthetic pathway of this compound, a combination of in vivo and in vitro experimental approaches can be employed.

Precursor Feeding Experiments

This method involves feeding isotopically labeled precursors to plant tissues or cell cultures and tracing their incorporation into the final product.

Objective: To confirm the precursors of the acridone core and the prenyl side chains.

Methodology:

  • Culture Preparation: Establish sterile callus or suspension cultures of Atalantia monophylla.

  • Precursor Preparation: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled anthranilic acid and 13C- or 2H-labeled mevalonic acid (a precursor to DMAPP).

  • Feeding: Add the labeled precursor to the culture medium at various concentrations and time points.

  • Extraction: After a suitable incubation period, harvest the plant material and perform a solvent extraction to isolate the alkaloids.

  • Analysis: Purify this compound using chromatographic techniques (e.g., HPLC) and analyze the incorporation of the isotopic label using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Precursor_Feeding_Workflow cluster_0 In Vivo cluster_1 Analysis Plant_Culture Plant Cell/Tissue Culture (Atalantia monophylla) Feeding Feed with Isotopically Labeled Precursor Plant_Culture->Feeding Incubation Incubation Feeding->Incubation Extraction Solvent Extraction Incubation->Extraction Purification Purification of this compound (e.g., HPLC) Extraction->Purification Analysis Structural Analysis (MS, NMR) Purification->Analysis

Workflow for precursor feeding experiments.
Enzyme Assays

In vitro assays with purified enzymes are crucial for characterizing their function and kinetic parameters.

Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.

Methodology:

  • Enzyme Extraction: Homogenize plant tissues of Atalantia monophylla and prepare a crude protein extract.

  • Enzyme Purification: Purify the target enzymes (e.g., anthranilate-CoA ligase, acridone synthase, prenyltransferases) using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.

  • Assay:

    • For anthranilate-CoA ligase , monitor the formation of anthraniloyl-CoA from anthranilic acid and Coenzyme A, for example, by HPLC.

    • For acridone synthase , incubate the purified enzyme with anthraniloyl-CoA and malonyl-CoA and detect the formation of 1,3-dihydroxyacridone by HPLC or LC-MS.

    • For prenyltransferases , use 1,3,5-trihydroxyacridone and DMAPP as substrates and monitor the formation of prenylated products by HPLC or LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations and measuring the initial reaction rates.

Gene Identification and Heterologous Expression

Identifying the genes encoding the biosynthetic enzymes allows for their functional characterization through heterologous expression.

Objective: To identify the genes for the key enzymes and confirm their function.

Methodology:

  • Transcriptome Analysis: Perform RNA-seq on tissues of Atalantia monophylla that are actively producing this compound to identify candidate genes for acridone synthase, hydroxylases, and prenyltransferases.

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector.

  • Heterologous Expression: Express the cloned genes in a suitable host system, such as E. coli or yeast.

  • Functional Characterization: Purify the recombinant enzymes and perform enzyme assays as described in section 4.2 to confirm their activity and substrate specificity. The entire pathway can also be reconstituted in the heterologous host to produce this compound.

Gene_Identification_Workflow cluster_0 Gene Discovery cluster_1 Functional Validation Transcriptomics Transcriptome Analysis (Atalantia monophylla) Gene_Cloning Candidate Gene Cloning Transcriptomics->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Purification Recombinant Enzyme Purification Heterologous_Expression->Enzyme_Purification Enzyme_Assay Enzyme Assays Enzyme_Purification->Enzyme_Assay

Workflow for gene identification and functional validation.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for the definitive elucidation of this pathway. A complete understanding of this compound biosynthesis will not only be a significant contribution to the field of plant natural product chemistry but will also open avenues for the metabolic engineering of this and related bioactive compounds. The production of this compound and its derivatives in microbial hosts could provide a sustainable and scalable source for drug development and other applications. Further research into the regulation of this pathway at the genetic and biochemical levels will also be crucial for optimizing yields and creating novel compounds with enhanced therapeutic properties.

References

A Technical Guide to the Preliminary Biological Screening of Atalaphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary biological screening of Atalaphylline, an acridone (B373769) alkaloid isolated from plants of the Atalantia genus, such as Atalantia monophylla[1][2]. As a member of the Rutaceae family, this plant has been a subject of interest in traditional medicine[3]. This guide details the cytotoxic, anti-inflammatory, and antioxidant activities reported for this compound and its related acridone alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Cytotoxic and Anticancer Activity

Acridone alkaloids, including this compound and its derivatives isolated from Atalantia monophylla, have demonstrated significant cytotoxic effects against various cancer cell lines. These findings position them as potential candidates for the development of novel anticancer agents[4].

Summary of Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and other acridone alkaloids from the same plant source has been evaluated, with IC50 values indicating varying degrees of potency and selectivity against different cancer cell lines.

CompoundCell LineActivityIC50 Value (µM)Reference
This compound LNCaP (Prostate Cancer)Cytotoxicity>100[3]
Cycloataphylline AMOLT-3 (Leukemia)Selective Cytotoxicity8.0
N-methylbuxifoliadine EMOLT-3 (Leukemia)Selective Cytotoxicity5.4
Atalantiaphylline GMOLT-3 (Leukemia)Selective Cytotoxicity9.8
Buxifoliadine ELNCaP (Prostate Cancer)Cytotoxicity43.10
Buxifoliadine EHepG2 (Hepatoblastoma)Cytotoxicity41.36
Buxifoliadine EHT29 (Colorectal Cancer)Cytotoxicity64.60
Buxifoliadine ESH-SY5Y (Neuroblastoma)Cytotoxicity96.27
Experimental Protocol: Cell Viability Assay (WST-8/MTT)

This protocol outlines a standard method for assessing the cytotoxic activity of a compound against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., LNCaP, HepG2) in appropriate media (e.g., DMEM or RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, under standard conditions (37°C, 5% CO2).

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.

  • Viability Assessment:

    • For WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours. The amount of formazan (B1609692) dye generated by cellular dehydrogenases is proportional to the number of living cells.

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The resulting formazan crystals are then dissolved in 150 µL of DMSO.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualization: ERK/MAPK Signaling Pathway Inhibition

Studies on Buxifoliadine E, an acridone alkaloid from Atalantia monophylla, suggest that its anticancer effects are mediated through the inhibition of the ERK/MAPK signaling pathway. This pathway is crucial for cell proliferation and survival, making it a key target for cancer therapy. Inhibition of ERK leads to reduced expression of anti-apoptotic proteins like Mcl-1 and increased expression of pro-apoptotic proteins like Bax, ultimately inducing apoptosis.

ERK_MAPK_Pathway ERK/MAPK Signaling Pathway Inhibition by Acridone Alkaloids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound / Acridone Alkaloid This compound->ERK Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Bioactivity_Workflow cluster_assays Screening Assays Plant Plant Material (Atalantia monophylla) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Screening Preliminary Biological Screening Isolation->Screening Cytotoxicity Cytotoxicity Screening->Cytotoxicity AntiInflammatory Anti-inflammatory Screening->AntiInflammatory Antioxidant Antioxidant Screening->Antioxidant Antimicrobial Antimicrobial Screening->Antimicrobial Hit Hit Compound Identification Cytotoxicity->Hit AntiInflammatory->Hit Antioxidant->Hit Antimicrobial->Hit Lead Lead Optimization & Further Development Hit->Lead Antimicrobial_Screening start Test Compound (this compound) dilution Serial Dilution in 96-Well Plate start->dilution inoculation Inoculate with Microbial Suspension dilution->inoculation incubation Incubate (e.g., 24h at 37°C) inoculation->incubation readout Assess Microbial Growth (Visual or Spectrophotometric) incubation->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic

References

Acridone alkaloids from Atalantia species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acridone (B373769) Alkaloids from Atalantia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Atalantia, belonging to the Rutaceae family, comprises a group of evergreen citrus plants primarily found in Southeast Asia.[1] These plants are a rich reservoir of bioactive secondary metabolites, including coumarins, limonoids, terpenoids, and notably, acridone alkaloids.[1][2] Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds built on the acridin-9(10H)-one scaffold. They have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities, which include anti-cancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the acridone alkaloids isolated from various Atalantia species, their biological activities supported by quantitative data, detailed experimental protocols for their study, and insights into their mechanisms of action.

Acridone Alkaloids Isolated from Atalantia Species

Several species of Atalantia have been phytochemically investigated, leading to the isolation and characterization of numerous acridone alkaloids. The primary species of interest include Atalantia monophylla, Atalantia buxifolia, and Atalantia ceylanica.

  • Atalantia monophylla : Often called "wild lemon," this species is a prolific source of acridone alkaloids. Compounds isolated from its roots and stems include N-methylatalaphylline, this compound, N-methylatalaphyllinine, atalaphyllinine, citrusinine-I, citrusinine II, buxifoliadine E, N-methylcyclothis compound A, glycosparvarine, and citruscridone.

  • Atalantia buxifolia : Research on this species has led to the identification of new and known acridone alkaloids from its branches and aerial parts, such as 3-methoxy-1,4,5-trihydroxy-10-methylacridone, 2,3-dimethoxy-1,4,5-trihydroxy-10-methylacridone, buxifoliadine, citrusinine-I, and N-methylthis compound.

  • Atalantia ceylanica : From the leaves of this species, researchers have isolated acridone alkaloids including 1,5-dihydroxy-3-methoxy-10-methyl-9(10H)-acridinone and 11-hydroxynoracronycine. Novel dimeric acridone alkaloids, atalanine (B1240179) and ataline, have also been reported.

Quantitative Data on Biological Activities

The pharmacological potential of acridone alkaloids from Atalantia is underscored by their potent activity in various bioassays. The following tables summarize the key quantitative data available.

Table 1: Cytotoxic and Antiviral Activities of Acridone Alkaloids from Atalantia Species

SpeciesCompoundBiological ActivityCell Line / TargetIC₅₀ Value (µM)Reference(s)
A. buxifoliaAtalaphyllinineCytotoxicityHepG2 (Human Liver Cancer)6.5 ± 0.0
A. buxifolia5-hydroxy-N-methylseverifolineAntidengue VirusDENV-25.3 ± 0.4
A. monophyllaBuxifoliadine ECytotoxicityHepG2 (Human Liver Cancer)41.36
A. monophyllaBuxifoliadine ECytotoxicityLNCaP (Human Prostate Cancer)43.10
A. monophyllaBuxifoliadine ECytotoxicityHT29 (Human Colon Cancer)64.60
A. monophyllaBuxifoliadine ECytotoxicitySH-SY5Y (Human Neuroblastoma)96.27

Table 2: Anti-inflammatory and Anti-allergic Activities of Acridone Alkaloids from Atalantia Species

SpeciesCompoundBiological ActivityAssay / ModelIC₅₀ Value (µM)Reference(s)
A. buxifoliaUnnamed Acridone (Compound 1)Anti-inflammatorySuperoxide Anion Generation4.8 ± 0.7
A. monophyllaBuxifoliadine-EAnti-allergicRBL-2H3 cells (β-hexosaminidase release)6.1
A. monophyllaCitrusinine-IAnti-allergicRBL-2H3 cells (β-hexosaminidase release)18.7
A. monophyllaN-methylcyclo-atalaphylline-AAnti-allergicRBL-2H3 cells (β-hexosaminidase release)40.1

Table 3: Neuroprotective and Antioxidant Activities of Acridone Alkaloids from Atalantia monophylla

Compound(s)Biological ActivityAssay / ModelIC₅₀ Value (µM)Reference(s)
10 AcridonesAβ₁₋₄₂ Aggregation InhibitionThioflavin T (ThT) fluorometric assay4.79 to 8.81
10 AcridonesAntioxidantABTS Radical Scavenging19.98 to 79.58

*The 10 acridones tested were N-methylthis compound, this compound, N-methylatalaphyllinine, atalaphyllinine, N-methylcyclothis compound A, citrusinine I, citrusinine II, glycosparvarine, citruscridone, and buxifoliadine C.

Experimental Protocols

This section details the generalized methodologies for the isolation and biological evaluation of acridone alkaloids from Atalantia species, synthesized from published literature.

Protocol 1: General Extraction and Isolation

This protocol is based on the methods described for the isolation of compounds from Atalantia buxifolia.

  • Plant Material Preparation : Collect the desired plant parts (e.g., roots, stems, leaves) and air-dry them in the shade. Grind the dried material into a coarse powder.

  • Solvent Extraction : Extract the powdered plant material (e.g., 30 kg) exhaustively with a suitable solvent, such as 95% ethanol, under reflux for 2 hours. Repeat the extraction process to ensure maximum yield.

  • Concentration : Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., 1.2 kg).

  • Solvent Partitioning (Fractionation) : Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH), to yield different fractions.

  • Chromatographic Purification : Subject the bioactive fraction (e.g., the CHCl₃-soluble fraction) to a series of chromatographic techniques.

    • Column Chromatography (CC) : Perform initial separation on a silica (B1680970) gel column using a gradient elution system (e.g., petroleum ether-acetone or chloroform-methanol).

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) : Further purify the fractions obtained from CC to isolate individual compounds.

  • Structural Elucidation : Identify the structure of the purified compounds using modern spectroscopic methods, including Mass Spectrometry (MS), 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC).

Protocol 2: Cytotoxicity Evaluation (WST-8 Assay)

This protocol is adapted from studies on acridone alkaloids from Atalantia monophylla.

  • Cell Culture : Culture human cancer cell lines (e.g., HepG2, LNCaP) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed the cells into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment : Prepare stock solutions of the isolated acridone alkaloids in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells with these concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment : Add 10 µL of WST-8 (Water Soluble Tetrazolium salt) solution to each well and incubate for 1-2 hours.

  • Data Acquisition : Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader.

  • Calculation : Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Anti-allergic Activity (RBL-2H3 Degranulation Assay)

This protocol is based on the evaluation of compounds from Atalantia monophylla.

  • Cell Culture : Maintain Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS.

  • Sensitization : Seed cells in a 24-well plate and sensitize them overnight with anti-dinitrophenyl (DNP) IgE.

  • Compound Treatment : Wash the cells with Siraganian buffer and then incubate them with various concentrations of the test compounds for 20 minutes at 37°C.

  • Antigen Challenge : Induce degranulation by adding DNP-bovine serum albumin (BSA) and incubate for another 20 minutes.

  • Enzyme Assay : Stop the reaction by placing the plate on ice. Transfer the supernatant to a new 96-well plate. Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase) and incubate for 1 hour. Stop the enzyme reaction by adding Na₂CO₃/NaHCO₃ buffer.

  • Data Analysis : Measure the absorbance at 405 nm. Calculate the percentage inhibition of β-hexosaminidase release compared to the control group and determine the IC₅₀ values.

Visualizations: Workflows and Signaling Pathways

General Workflow for Bioactive Compound Discovery

The process of identifying bioactive acridone alkaloids from Atalantia follows a systematic workflow from plant collection to final characterization.

G cluster_plant Plant Material cluster_extraction Extraction & Isolation cluster_analysis Analysis & Evaluation A Atalantia Species (Roots, Stems, Leaves) B Solvent Extraction (e.g., Ethanol) A->B C Fractionation (Solvent Partitioning) B->C D Chromatographic Purification (CC, HPLC) C->D E Pure Acridone Alkaloid D->E F Structural Elucidation (NMR, MS) E->F G Biological Assays (Cytotoxicity, Anti-inflammatory, etc.) E->G H Identification of Bioactive Lead Compound G->H

Workflow for the discovery of bioactive acridone alkaloids.
Signaling Pathway: Buxifoliadine E-Induced Apoptosis

Studies on buxifoliadine E, an acridone alkaloid from Atalantia monophylla, have elucidated its mechanism of action in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis by modulating the ERK signaling pathway.

G BuxE Buxifoliadine E Erk Erk Enzyme Activity BuxE->Erk inhibits Mcl1 Mcl-1 Expression (Anti-apoptotic) Erk->Mcl1 inhibits Bax Bax Expression (Pro-apoptotic) Erk->Bax increases Casp3 Caspase-3 Activation Bax->Casp3 induces Apoptosis Apoptosis (Cancer Cell Death) Casp3->Apoptosis leads to

Buxifoliadine E inhibits the Erk pathway to induce apoptosis.

Conclusion and Future Directions

represent a class of natural products with significant therapeutic potential. The diverse biological activities, including potent cytotoxic, anti-inflammatory, and neuroprotective effects, make them promising candidates for drug discovery and development. The quantitative data summarized herein provide a strong basis for further investigation. Future research should focus on several key areas:

  • Mechanism of Action Studies : While the pathway for buxifoliadine E is partially understood, the mechanisms for other active alkaloids remain to be elucidated.

  • Pharmacokinetic and Toxicological Profiling : In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to evaluate the drug-likeness of these compounds.

  • Medicinal Chemistry Efforts : The acridone scaffold is amenable to chemical modification. Structure-activity relationship (SAR) studies could lead to the synthesis of novel derivatives with enhanced potency and selectivity.

  • Sustainable Sourcing : As these compounds are derived from natural sources, developing sustainable cultivation or synthetic biology approaches will be crucial for a stable supply chain.

This guide serves as a foundational resource for professionals aiming to harness the pharmacological potential of acridone alkaloids from the Atalantia genus.

References

Preliminary Insights into the Mechanism of Action of Atalaphylline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atalaphylline, a naturally occurring acridone (B373769) alkaloid isolated from the plant Atalantia monophylla, has garnered scientific interest for its diverse biological activities.[1][2][3] Preliminary studies suggest its potential as an antiproliferative, anti-inflammatory, anti-allergic, and neuroprotective agent.[4][5] This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated molecular pathways.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines. While often studied alongside other acridone derivatives, its individual activity has been quantified. One study compared the cytotoxicity of ten acridone derivatives, with a focus on the more potent compound, buxifoliadine E, which was found to inhibit the ERK/MAPK signaling pathway. Although this compound was less potent in this specific study, the investigation into the MAPK/ERK pathway for a related compound provides a potential avenue for understanding the broader mechanism of acridone alkaloids. The ERK pathway is a critical regulator of cell proliferation, survival, and differentiation, making it a key target in cancer therapy.

Quantitative Data: Cytotoxicity
CompoundCell LineAssayConcentrationResult (Cell Viability %)Reference
This compoundLNCaP (Prostate Cancer)WST-8100 µM48.32
N-methylthis compoundLNCaP (Prostate Cancer)WST-8100 µM33.07
Experimental Protocol: WST-8 Cytotoxicity Assay

The antiproliferative activity of this compound and related compounds was assessed using a WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] assay.

  • Cell Culture: LNCaP human prostate cancer cells were cultured in appropriate media and conditions.

  • Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., 100 µM this compound) or vehicle control.

  • Incubation: The plates were incubated for a defined period (e.g., 24 hours).

  • WST-8 Addition: After incubation, WST-8 solution was added to each well.

  • Measurement: The plates were incubated for an additional 1-4 hours, and the absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

Visualizing the Potential Signaling Pathway

ERK_MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation BuxifoliadineE Buxifoliadine E (Acridone Alkaloid) BuxifoliadineE->ERK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Neuroprotective Effects: Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, this compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a key feature of Alzheimer's disease. This compound demonstrated moderate inhibitory activity against AChE.

Quantitative Data: AChE Inhibition
CompoundIC50 (µM)Reference
This compound49.33 ± 2.65
Tacrine (Reference)0.04 ± 0.01
Experimental Protocol: Modified Ellman's Method for AChE Inhibition

The AChE inhibitory activity was determined using a modified spectrophotometric method developed by Ellman et al.

  • Reagents: Acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and electric eel AChE.

  • Reaction Mixture: A solution containing the test compound (this compound) at various concentrations, AChE, and DTNB in a phosphate (B84403) buffer (pH 8.0) is prepared.

  • Initiation: The reaction is initiated by the addition of the substrate, ATCI.

  • Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 405 nm for a set period (e.g., 5 minutes).

  • Kinetic Analysis: To determine the type of inhibition, the assay is performed with varying concentrations of both the inhibitor and the substrate. The data is then plotted using a Lineweaver-Burk plot.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of AChE activity (IC50) is calculated from the dose-response curve.

Visualizing the Proposed Inhibition Mechanism

AChE_Inhibition PAS Peripheral Anionic Site (PAS) (Tyr334, Asp72, Tyr121) CAS Catalytic Active Site (CAS) (His440) Hydrolysis Hydrolysis Blocked This compound This compound This compound->PAS Binds This compound->CAS Binds Acetylcholine Acetylcholine (Substrate) Acetylcholine->CAS Access Denied

Anti-Allergic Activity

This compound has also been evaluated for its potential anti-allergic effects. A study investigating acridone alkaloids from Atalantia monophylla tested their ability to inhibit the release of β-hexosaminidase from RBL-2H3 cells, a common model for mast cell degranulation in allergic reactions. While other related compounds like buxifoliadine-E showed more potent activity, this compound was included in the screening.

Quantitative Data: Anti-Allergic Activity

While this compound was tested, specific IC50 values were reported for the more active compounds, indicating that this compound's activity was not as significant in this assay. For context, the IC50 values for the active compounds are provided below.

CompoundIC50 (µM)Reference
Buxifoliadine-E6.1
Citrusinine-I18.7
N-methylcyclo-atalaphylline-A40.1
Experimental Protocol: RBL-2H3 Cell-Based Assay

The anti-allergic activity was assessed by measuring the inhibition of antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells.

  • Cell Culture: RBL-2H3 cells are maintained in appropriate culture media.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Washing: The cells are washed to remove unbound IgE.

  • Treatment: Cells are pre-incubated with the test compounds (including this compound) for a specific duration.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Degranulation: The release of β-hexosaminidase into the supernatant is measured colorimetrically. The supernatant is incubated with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide), and the absorbance is read.

  • Data Analysis: The inhibitory activity is calculated as the percentage reduction in β-hexosaminidase release compared to the control.

Visualizing the Experimental Workflow

RBL_2H3_Workflow Start Start: RBL-2H3 Cells Sensitize Sensitize with anti-DNP IgE Start->Sensitize Wash Wash Sensitize->Wash Treat Treat with This compound Wash->Treat Challenge Challenge with DNP-HSA Antigen Treat->Challenge Measure Measure β-hexosaminidase Release Challenge->Measure End End: Determine Inhibition Measure->End

Conclusion

The preliminary studies on this compound indicate a compound with multiple potential therapeutic actions. Its mechanism of action appears to be multifaceted, involving the inhibition of key enzymes like acetylcholinesterase and potential modulation of critical signaling pathways such as the ERK/MAPK cascade. The data presented herein, while not exhaustive, provides a foundational understanding for researchers and drug development professionals. Further in-depth studies are required to fully elucidate the specific molecular targets and pathways through which this compound exerts its biological effects, which will be crucial for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Atalaphylline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Atalaphylline, a natural acridone (B373769) alkaloid isolated from Atalantia monophylla.[1][2] The described methodology is intended for researchers, scientists, and professionals in the field of drug development and cancer research. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[3][4]

Introduction

This compound has demonstrated cytotoxic effects against various cancer cell lines. Research has shown its selective cytotoxicity against the MOLT-3 cell line. This document outlines the necessary steps to quantify the cytotoxic potential of this compound, enabling the determination of key parameters such as the IC50 (half-maximal inhibitory concentration) value. The protocol is based on standard cell viability assays and can be adapted for different cell lines and experimental conditions.

Data Presentation

The cytotoxic activity of this compound and related acridone alkaloids is typically quantified by their IC50 values. The following table summarizes reported cytotoxic activity for this compound.

CompoundCell LineAssayIC50 (µM)
This compoundMOLT-3Not Specified8.0
Buxifoliadine EHepG2WST-841.36
Buxifoliadine ELNCaPWST-843.10
Buxifoliadine EHT29WST-864.60
Buxifoliadine ESH-SY5YWST-896.27

Note: Data for Buxifoliadine E, an acridone alkaloid from the same plant, is included for comparative purposes as its cytotoxic mechanism via the ERK pathway has been investigated.

Experimental Protocols

This section provides a detailed protocol for the MTT assay to determine the cytotoxicity of this compound.

3.1. Materials

  • This compound (stock solution prepared in DMSO)

  • Human cancer cell line (e.g., MOLT-3, LNCaP, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3.2. Cell Seeding

  • Culture the selected cancer cell line in appropriate complete medium until approximately 80% confluent.

  • Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Perform a cell count using a hemocytometer or automated cell counter to determine the cell density.

  • Dilute the cell suspension in complete medium to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

3.3. Compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (cells in medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

3.4. MTT Assay

  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

3.5. Data Analysis

  • Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

4.1. Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the in vitro cytotoxicity assay of this compound using the MTT method.

4.2. Potential Signaling Pathway

While the specific signaling pathway for this compound is not fully elucidated, related acridone alkaloids from Atalantia monophylla, such as Buxifoliadine E, have been shown to induce cytotoxicity through the ERK pathway.

G This compound This compound ERK ERK This compound->ERK (Inhibition) Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis (Induction)

Caption: Postulated inhibitory effect of this compound on the ERK signaling pathway, leading to decreased proliferation and induced apoptosis.

References

Application Notes and Protocols: Measuring Atalaphylline's Effect on Cancer Cell Line Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atalaphylline, a naturally occurring acridone (B373769) alkaloid isolated from plants of the Atalantia genus, has garnered interest for its potential antiproliferative properties.[1] Acridone alkaloids represent a class of compounds with diverse biological activities, and their efficacy against various cancer cell lines is an active area of research. These application notes provide a comprehensive overview of the methodologies used to evaluate the effect of this compound on cancer cell proliferation, including detailed experimental protocols and data interpretation guidelines. While direct and extensive quantitative data for this compound is limited, this document leverages findings from closely related acridone alkaloids, such as buxifoliadine E, to illustrate the expected mechanistic pathways and experimental outcomes.[2]

Data Presentation

The effective evaluation of a potential anticancer compound necessitates the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the cytotoxic and mechanistic effects of this compound.

Table 1: Cytotoxicity of this compound and a Related Acridone Alkaloid (Buxifoliadine E) on Various Cancer Cell Lines.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
This compound LNCaPProstate Cancer24>100*[2]
Buxifoliadine E LNCaPProstate Cancer2443.10
HepG2Liver Cancer2441.36
HT29Colorectal Cancer2464.60
SH-SY5YNeuroblastoma2496.27

*Note: At a concentration of 100 µM, this compound resulted in 48.32% cell viability in LNCaP cells, suggesting an IC50 value greater than 100 µM under the tested conditions.

Table 2: Effect of Buxifoliadine E on Apoptosis-Related Protein Expression in HepG2 Cells.

Target ProteinTreatmentFold Change (vs. Control)Reference
Bax Buxifoliadine EIncreased
Bcl-2 Buxifoliadine EDecreased
Cleaved Caspase-3 Buxifoliadine EIncreased

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways potentially modulated by this compound and the experimental workflows for its characterization.

cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Effects RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->ERK Inhibition

Figure 1: Proposed inhibition of the ERK signaling pathway by this compound.

cluster_0 Apoptosis Regulation This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed mechanism of this compound-induced apoptosis.

start Seed Cancer Cells treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt brdu BrdU Assay incubate->brdu flow Flow Cytometry (Cell Cycle Analysis) incubate->flow western Western Blot (ERK, Apoptosis Proteins) incubate->western data Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) mtt->data brdu->data flow->data western->data

Figure 3: General experimental workflow for assessing this compound's effects.

Experimental Protocols

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Synthesis (BrdU) Assay

This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the medium, and fix and denature the cells according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate for 1-2 hours.

  • Wash the wells and add the TMB substrate.

  • After a short incubation, add the stop solution and measure the absorbance at 450 nm.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

Western Blot Analysis of Signaling Proteins

This method is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The provided protocols and application notes serve as a comprehensive guide for researchers investigating the anticancer properties of this compound. While direct evidence for this compound's specific molecular targets is still emerging, the methodologies outlined here, in conjunction with the data from related acridone alkaloids, provide a robust framework for its characterization. Future studies should focus on generating specific IC50 values for this compound across a broader range of cancer cell lines and confirming its effects on the ERK signaling pathway and apoptosis induction through rigorous experimentation.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of Atalaphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atalaphylline, an acridone (B373769) alkaloid isolated from the plant Atalantia monophylla, belongs to a class of compounds that have garnered scientific interest for their diverse biological activities. While extracts of Atalantia monophylla have demonstrated anti-inflammatory properties in preclinical models, specific data on the anti-inflammatory mechanisms of purified this compound are not yet extensively documented in scientific literature.[1][2][3][4] These application notes provide a comprehensive set of protocols for researchers to investigate the potential anti-inflammatory effects of this compound, based on established assays and hypothetical mechanisms common to other anti-inflammatory alkaloids.[5]

The protocols outlined below describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted in vitro model for studying inflammation. These assays will enable the quantification of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, we propose a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects, focusing on the inhibition of the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.

Hypothetical Mechanism of Action

Many natural anti-inflammatory compounds function by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of genes encoding pro-inflammatory enzymes (e.g., iNOS and COX-2) and cytokines (e.g., TNF-α and IL-6). We hypothesize that this compound may interfere with these pathways, leading to a reduction in the production of these inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK This compound This compound This compound->MAPK inhibits? This compound->IKK inhibits? AP1 AP-1 (nucleus) MAPK->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes iNOS iNOS Inflammatory_Genes->iNOS COX2 COX-2 Inflammatory_Genes->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory activity of this compound in vitro.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with anti-inflammatory assays.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group. Use non-toxic concentrations for subsequent experiments.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
  • Protocol:

    • Follow steps 1-4 from the NO production protocol.

    • Quantify the concentration of PGE2 in the cell culture supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) (ELISA)
  • Protocol:

    • Follow steps 1-4 from the NO production protocol.

    • Quantify the concentrations of TNF-α and IL-6 in the cell culture supernatant using commercial ELISA kits for each cytokine, following the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

    • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

G Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Select_Conc Select Non-Toxic Concentrations Cytotoxicity->Select_Conc LPS_Stimulation Pre-treat with this compound, then stimulate with LPS Select_Conc->LPS_Stimulation Supernatant Collect Supernatant LPS_Stimulation->Supernatant Cell_Lysate Prepare Cell Lysate LPS_Stimulation->Cell_Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (PGE2, TNF-α, IL-6) Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2, NF-κB) Cell_Lysate->Western_Blot Data_Analysis Data Analysis Griess->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format for easy comparison. Below is a template for data presentation.

Table 1: Hypothetical Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Treatment GroupViability (%)NO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control 100 ± 51.2 ± 0.350 ± 1080 ± 15100 ± 20
LPS (1 µg/mL) 98 ± 425.6 ± 2.1850 ± 502500 ± 2003500 ± 300
LPS + this compound (10 µM) 97 ± 515.3 ± 1.5520 ± 401600 ± 1502100 ± 250
LPS + this compound (25 µM) 95 ± 68.1 ± 0.9 280 ± 30950 ± 100 1200 ± 150
LPS + Dexamethasone (10 µM) 99 ± 45.4 ± 0.6 150 ± 20600 ± 80 800 ± 100

Values are presented as mean ± SD. Data is hypothetical and for illustrative purposes only. *p < 0.05, **p < 0.01 compared to the LPS-treated group.

Table 2: Hypothetical Effects of this compound on Protein Expression in LPS-Stimulated RAW 264.7 Cells

Treatment GroupiNOS (relative density)COX-2 (relative density)p-p65/p65 (ratio)p-IκBα/IκBα (ratio)
Control 0.05 ± 0.010.08 ± 0.020.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL) 1.00 ± 0.101.00 ± 0.121.00 ± 0.111.00 ± 0.13
LPS + this compound (25 µM) 0.45 ± 0.05 0.52 ± 0.060.48 ± 0.05 0.55 ± 0.07
LPS + Dexamethasone (10 µM) 0.21 ± 0.03 0.25 ± 0.040.28 ± 0.04 0.32 ± 0.05

Values are presented as mean ± SD relative to the LPS-treated group. Data is hypothetical and for illustrative purposes only. **p < 0.01 compared to the LPS-treated group.

Conclusion

These application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. The successful completion of these assays will elucidate its efficacy in mitigating inflammatory responses and provide insights into its potential mechanism of action. Positive results from these studies would warrant further investigation in more complex in vivo models of inflammation.

References

Application Notes and Protocols for Testing Atalaphylline in Aromatase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atalaphylline, a naturally occurring acridone (B373769) alkaloid isolated from Atalantia monophylla, has demonstrated a range of biological activities, including anti-proliferative effects against various cancer cell lines.[1][2] Acridone alkaloids are a class of compounds known for their diverse pharmacological properties.[1][3][4] Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens from androgens and is a key therapeutic target in hormone-dependent breast cancers. Aromatase inhibitors are an established class of drugs for treating estrogen receptor-positive breast cancer in postmenopausal women. Given the anti-cancer properties of this compound, investigating its potential as an aromatase inhibitor is a logical step in exploring its therapeutic applications.

These application notes provide detailed protocols for testing the inhibitory activity of this compound against aromatase using both in vitro and in vivo assays.

Data Presentation

Quantitative data from the aromatase inhibition assays should be summarized for clear comparison. The following tables provide a template for organizing the results.

Table 1: In Vitro Aromatase Inhibition Data for this compound

CompoundConcentration Range (µM)IC50 (µM)95% Confidence IntervalMethod of IC50 Determination
This compoundNonlinear Regression
Letrozole (B1683767) (Positive Control)Nonlinear Regression
Vehicle ControlN/AN/AN/AN/A

Table 2: In Vivo Aromatase Inhibition Data for this compound

Treatment GroupDose (mg/kg)Route of Administration% Aromatase Inhibition (Mean ± SD)Change in Uterine Weight (mg, Mean ± SD)p-value
Vehicle ControlN/AN/AN/A
Androstenedione (B190577)N/A
This compound + Androstenedione
Letrozole + Androstenedione

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a fluorometric assay with human recombinant aromatase.

Materials and Reagents:

  • Recombinant Human Aromatase (CYP19A1)

  • This compound

  • Letrozole (Positive Control Inhibitor)

  • Aromatase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Fluorogenic Aromatase Substrate (e.g., 3-cyano-7-ethoxycoumarin)

  • NADPH Generating System (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • White, opaque 96-well microplate

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Experimental Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO. Due to the generally low aqueous solubility of acridone alkaloids, DMSO is a suitable solvent.

    • Perform serial dilutions of the this compound stock solution in Aromatase Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare a stock solution of the positive control, Letrozole, in the same manner.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Aromatase Assay Buffer

      • Recombinant Human Aromatase

      • This compound dilution or Letrozole dilution or vehicle control (buffer with the same percentage of DMSO).

    • Include control wells:

      • No-enzyme control (background fluorescence).

      • No-inhibitor control (100% enzyme activity).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes).

  • Initiate Reaction:

    • To each well, add the NADPH generating system followed by the fluorogenic aromatase substrate to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate using a fluorescence microplate reader.

    • Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from all other readings.

  • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of aromatase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vivo Aromatase Inhibition Assay (Uterine Hypertrophy Model)

This protocol outlines an in vivo method to assess the aromatase inhibitory activity of this compound by measuring the inhibition of androstenedione-induced uterine hypertrophy in immature female rats.

Materials and Reagents:

  • Immature female rats (e.g., Sprague-Dawley, 21-25 days old)

  • This compound

  • Letrozole (Positive Control)

  • Androstenedione

  • Vehicle for administration (e.g., corn oil, sesame oil with a suitable solubilizing agent for this compound)

  • Animal balance

  • Oral gavage needles or injection supplies

Experimental Procedure:

  • Animal Acclimatization:

    • Acclimatize the animals to the housing conditions for at least 3-5 days before the experiment.

  • Grouping and Dosing:

    • Randomly divide the rats into the following groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Androstenedione only

      • Group 3: this compound (various dose levels) + Androstenedione

      • Group 4: Letrozole (positive control) + Androstenedione

    • Prepare a suitable formulation of this compound for in vivo administration. This may require exploring different vehicles and solubilizing agents due to the expected poor water solubility.

    • Administer this compound, letrozole, or vehicle to the respective groups for a predetermined number of days (e.g., 7 days).

    • On the final days of treatment (e.g., days 5-7), administer androstenedione to all groups except the vehicle control group to induce uterine growth.

  • Sample Collection:

    • On the day after the last treatment, euthanize the animals.

    • Carefully dissect and collect the uteri. Remove any adhering fat and connective tissue.

    • Blot the uteri to remove excess fluid and record the wet weight.

Data Analysis:

  • Calculate the mean uterine weight for each group.

  • Determine the percentage inhibition of uterine weight increase for the this compound and letrozole groups compared to the androstenedione-only group using the following formula: % Inhibition = [1 - (Mean uterine weight of treated group - Mean uterine weight of vehicle control) / (Mean uterine weight of androstenedione group - Mean uterine weight of vehicle control)] x 100

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the groups.

Visualizations

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion This compound This compound (Test Compound) This compound->Aromatase Inhibition

Caption: Signaling pathway of aromatase-mediated estrogen synthesis and its inhibition by this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound and Control Dilutions C Dispense Reagents and Test Compounds into 96-well Plate A->C B Prepare Reagents: Aromatase, Substrate, NADPH System B->C D Pre-incubate C->D E Initiate Reaction with Substrate and NADPH D->E F Monitor Fluorescence over Time E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve and Calculate IC50 H->I

Caption: Experimental workflow for the in vitro fluorometric aromatase inhibition assay.

In_Vivo_Workflow cluster_prep Preparation & Acclimatization cluster_treatment Treatment Period cluster_endpoint Endpoint Analysis A Acclimatize Immature Female Rats C Daily Administration of Test Compounds/Vehicle A->C B Prepare Dosing Formulations (this compound, Letrozole, Vehicle) B->C D Administer Androstenedione to Induce Uterine Growth C->D E Euthanize Animals D->E F Dissect and Weigh Uteri E->F G Calculate % Inhibition of Uterine Weight Gain F->G H Statistical Analysis G->H

Caption: Experimental workflow for the in vivo aromatase inhibition assay using the uterine hypertrophy model.

References

Application Note and Protocol: Assessment of Atalaphylline Antioxidant Activity using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Free radicals and reactive oxygen species (ROS) are implicated in numerous degenerative diseases. Antioxidants can neutralize these harmful molecules, making the evaluation of the antioxidant potential of novel compounds like Atalaphylline a critical step in drug discovery and development. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to assess the free radical scavenging ability of compounds.[1][2]

The principle of the assay is based on the reduction of the stable DPPH free radical.[3] DPPH is a deep violet-colored crystalline powder that forms a stable radical in solution.[4] This radical has a strong absorbance maximum at approximately 517 nm.[1] When an antioxidant compound, acting as a hydrogen or electron donor, is added to the DPPH solution, the radical is neutralized to form the reduced, pale-yellow compound, diphenylpicrylhydrazine. This color change leads to a decrease in absorbance at 517 nm, which is directly proportional to the radical scavenging activity of the antioxidant. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

The Chemical Reaction

The scavenging reaction involves the DPPH radical accepting a hydrogen atom from the antioxidant (represented as AH, for this compound) to become a stable, non-radical molecule.

G cluster_reactants Reactants cluster_products Products DPPH DPPH• AH This compound (AH) plus1 + DPPHH DPPH-H (Reduced) plus1->DPPHH Hydrogen Atom Donation plus2 + A This compound• (Radical)

Caption: Chemical principle of the DPPH radical scavenging assay.

Materials and Reagents

3.1. Equipment

  • UV-Vis Spectrophotometer or Microplate Reader capable of reading absorbance at 517 nm.

  • Calibrated micropipettes and tips.

  • 96-well microplates (for microplate reader format).

  • Cuvettes (for spectrophotometer format).

  • Vortex mixer.

  • Analytical balance.

  • Volumetric flasks and beakers.

3.2. Chemicals and Reagents

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH), high purity.

  • Methanol (B129727) or Ethanol (B145695) (HPLC or spectrophotometric grade).

  • Ascorbic Acid or Trolox (Positive Control/Standard).

  • Dimethyl sulfoxide (B87167) (DMSO) (if required for sample solubility).

Experimental Protocol

This protocol is designed for a 96-well microplate format, which allows for high-throughput screening.

4.1. Reagent Preparation

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

    • Wrap the flask in aluminum foil to protect the solution from light, as DPPH is light-sensitive.

    • This solution should be prepared fresh daily. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO). Ensure complete dissolution.

    • This stock solution will be used to prepare serial dilutions.

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid in the same solvent used for this compound.

  • Serial Dilutions:

    • From the this compound and Ascorbic Acid stock solutions, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL) in the chosen solvent.

4.2. Assay Procedure Workflow

Caption: Experimental workflow for the DPPH antioxidant assay.

4.3. Detailed Plate Setup and Procedure

  • Pipette Solutions: In a 96-well plate, add 100 µL of each concentration of this compound, Ascorbic Acid, and the solvent (for the control) into triplicate wells.

  • Add DPPH: Add 100 µL of the 0.1 mM DPPH working solution to all wells containing the samples and the control.

  • Prepare Blanks: For each sample concentration, prepare a blank by adding 100 µL of the sample dilution to a well and 100 µL of the solvent (e.g., methanol) instead of the DPPH solution. This corrects for any background absorbance from the sample itself.

  • Control: The control wells contain 100 µL of solvent and 100 µL of the DPPH solution. This represents 0% scavenging activity.

  • Incubation: Mix the contents of the wells gently. Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes.

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Presentation and Analysis

5.1. Calculation of Radical Scavenging Activity The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula:

% Inhibition = [ (Acontrol - (Asample - Ablank) ) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the control (solvent + DPPH).

  • Asample is the absorbance of the test sample (this compound/Ascorbic Acid + DPPH).

  • Ablank is the absorbance of the sample blank (this compound/Ascorbic Acid + solvent).

5.2. Data Recording Record the absorbance values and calculated % inhibition for each concentration in a structured table.

Table 1: Example Data Table for this compound

Concentration (µg/mL) Mean Absorbance (Asample) Mean Blank Absorbance (Ablank) Corrected Absorbance (Asample - Ablank) % Inhibition
Control (0) 1.052 N/A 1.052 0.00%
15.6 0.931 0.015 0.916 12.93%
31.25 0.788 0.018 0.770 26.81%
62.5 0.554 0.021 0.533 49.33%
125 0.312 0.025 0.287 72.72%
250 0.159 0.030 0.129 87.74%

| 500 | 0.098 | 0.035 | 0.063 | 94.01% |

5.3. Determination of IC₅₀ Value The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant potency.

  • Plot a graph of % Inhibition (Y-axis) versus the concentration of this compound (X-axis).

  • Use linear regression analysis or a non-linear dose-response curve fit to determine the concentration at which the inhibition is 50%. For a linear fit, the equation y = mx + c can be used, where y = 50, and x is the calculated IC₅₀ value.

5.4. Summary of Results Summarize the final calculated IC₅₀ values for the test compound and the positive control for easy comparison.

Table 2: Summary of Antioxidant Activity

Compound IC₅₀ Value (µg/mL)
This compound [Calculated Value]

| Ascorbic Acid (Control) | [Calculated Value] |

By comparing the IC₅₀ value of this compound to that of a well-known antioxidant like Ascorbic Acid, its relative potency can be effectively determined.

References

Application Notes and Protocols: Investigating the ERK Pathway Modulation by Atalaphylline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atalaphylline, an acridone (B373769) alkaloid isolated from Atalantia monophylla, has demonstrated a range of biological activities, including antiproliferative properties.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Extracellular signal-regulated kinase (ERK) pathway, is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of the ERK pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[4][5]

Recent studies on acridone derivatives have suggested that their anticancer effects may be mediated through the modulation of the ERK pathway. Specifically, a related acridone alkaloid, buxifoliadine E, has been shown to suppress cancer cell proliferation by inhibiting the ERK pathway, likely by binding to the ATP-binding site of ERK2. While direct and extensive data on this compound's specific interaction with the ERK pathway is still emerging, its structural similarity to other ERK-inhibiting acridone alkaloids makes it a compound of significant interest for investigation as an ERK pathway modulator.

These application notes provide a framework for researchers to investigate the effects of this compound on the ERK signaling cascade. The protocols outlined below are standard methodologies for assessing the activity of the ERK pathway and the impact of small molecule inhibitors.

Data Presentation

The following tables summarize the cytotoxic effects of this compound and related acridone alkaloids on various cancer cell lines. This data is crucial for determining appropriate concentration ranges for in-vitro experiments.

Table 1: Cytotoxicity of Acridone Alkaloids

CompoundCell LineCell Viability (%) at 100 µMIC50 (µM)
This compound LNCaP48.32Not Reported
N-methylthis compoundLNCaP33.07Not Reported
Buxifoliadine ELNCaPNot Reported43.10
Buxifoliadine EHepG2Most Potent Cytotoxicity41.36
Buxifoliadine EHT29Not Reported64.60
Buxifoliadine ESHSY5YNot Reported96.27

Data extracted from a study on acridone derivatives from Atalantia monophyla.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., HepG2, LNCaP)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK Phosphorylation

This protocol allows for the direct visualization of the inhibition of ERK1/2 activity by measuring the phosphorylation status of ERK.

Materials:

  • Cancer cell line of interest

  • Complete and serum-free culture medium

  • This compound (dissolved in DMSO)

  • Growth factor (e.g., EGF, 100 ng/mL) for stimulation

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot with a chemiluminescent substrate and image the bands.

  • Re-probing for Total ERK:

    • Strip the membrane of the phospho-ERK1/2 antibody using a mild stripping buffer.

    • Wash, re-block, and probe with the primary antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample to determine the relative level of ERK phosphorylation.

Visualizations

ERK Signaling Pathway

ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Potential Inhibition by this compound Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Substrates_cyto Cytoplasmic Substrates pERK->Substrates_cyto Phosphorylates pERK_nuc p-ERK1/2 pERK->pERK_nuc Translocates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK_nuc->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates This compound This compound This compound->ERK

Caption: A simplified diagram of the canonical ERK signaling pathway and the potential point of inhibition by this compound.

Experimental Workflow for Investigating this compound's Effect on ERK Pathway

Experimental_Workflow cluster_step1 Step 1: Determine Cytotoxicity cluster_step2 Step 2: Assess ERK Phosphorylation cluster_step3 Step 3: Data Analysis and Conclusion Cell_Culture Culture Cancer Cell Lines MTT_Assay Perform MTT Assay with Varying this compound Concentrations Cell_Culture->MTT_Assay IC50 Calculate IC50 Value MTT_Assay->IC50 Cell_Treatment Treat Cells with this compound (at concentrations below IC50) IC50->Cell_Treatment Inform concentration selection Stimulation Stimulate with Growth Factor Cell_Treatment->Stimulation Western_Blot Perform Western Blot for p-ERK and Total ERK Stimulation->Western_Blot Quantification Quantify Band Intensities Western_Blot->Quantification Analysis Analyze Dose-Dependent Effect on p-ERK Levels Quantification->Analysis Conclusion Conclude on this compound's Modulatory Effect on ERK Pathway Analysis->Conclusion

Caption: A logical workflow for the investigation of this compound's impact on the ERK signaling pathway.

References

Application Notes and Protocols: In Vivo Antimalarial Studies of Atalaphylline and Related Acridone Alkaloids in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a summary of the in vivo antimalarial activity of atalaphillinine (B1665304), an acridone (B373769) alkaloid related to Atalaphylline, in rodent models of malaria. The provided protocols are based on published research and are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound and its related acridone alkaloids, isolated from plants of the Rutaceae family, have been investigated for their potential antimalarial properties. In vivo studies are a critical step in the evaluation of novel antimalarial drug candidates, providing essential data on efficacy, safety, and pharmacokinetic/pharmacodynamic relationships. The following sections detail the in vivo efficacy of atalaphillinine and provide a generalized protocol for conducting similar studies in rodent models.

Data Presentation: In Vivo Efficacy of Atalaphillinine

The following table summarizes the quantitative data from an in vivo study assessing the antimalarial activity of atalaphillinine in mice infected with Plasmodium species.

CompoundRodent ModelParasite StrainInoculum SizeDosageAdministration RouteDurationOutcomeReference
AtalaphillinineMicePlasmodium berghei1 x 10⁷ parasitized erythrocytes50 mg/kg/dayIntraperitoneal3 daysComplete suppression of parasitemia[1]
AtalaphillinineMicePlasmodium vinckei1 x 10⁷ parasitized erythrocytes50 mg/kg/dayIntraperitoneal3 daysComplete suppression of parasitemia[1]

Note: The study reported no obvious acute toxic effects at the tested dose[1].

Experimental Protocols

This section outlines a detailed protocol for the 4-day suppressive test (Peter's test), a standard method for evaluating the in vivo antimalarial activity of compounds in rodent models. This protocol is a composite based on the methods described in the cited literature[1][2].

1. Materials and Reagents

  • Atalaphillinine or related test compound

  • Vehicle for drug suspension (e.g., sterile distilled water, 7% Tween 80, or as appropriate for the compound's solubility)

  • Plasmodium berghei or Plasmodium yoelii infected erythrocytes

  • Male or female ICR or BALB/c mice (5-6 weeks old, 20-25g)

  • Phosphate-buffered saline (PBS)

  • Giemsa stain

  • Methanol (B129727)

  • Microscope slides

  • Immersion oil

  • Standard antimalarial drug for positive control (e.g., Chloroquine)

2. Animal Handling and Infection

  • Acclimatize mice for at least 7 days before the experiment.

  • Maintain a donor mouse infected with the desired Plasmodium strain.

  • On Day 0, collect blood from the donor mouse and dilute it with PBS to a concentration of 1 x 10⁷ parasitized erythrocytes per 0.2 mL.

  • Infect experimental mice by intraperitoneal injection of 0.2 mL of the diluted infected blood.

3. Drug Administration

  • Randomly divide the infected mice into experimental groups (typically 5 mice per group):

    • Vehicle control (negative control)

    • Test compound group(s) (e.g., Atalaphillinine at 50 mg/kg)

    • Positive control group (e.g., Chloroquine at 5 mg/kg)

  • Prepare fresh drug suspensions daily.

  • Starting 2-4 hours after infection (Day 0), administer the test compound, vehicle, or positive control to the respective groups via the desired route (e.g., intraperitoneally or orally).

  • Continue daily drug administration for 4 consecutive days (Day 0 to Day 3).

4. Assessment of Parasitemia

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Fix the smears with methanol for 1 minute.

  • Stain the smears with 10% Giemsa stain for 15-20 minutes.

  • Examine the slides under a microscope with an oil immersion lens (100x).

  • Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes.

  • Calculate the average percent parasitemia for each group.

  • Calculate the percentage of suppression of parasitemia using the following formula:

    % Suppression = [ (Average parasitemia in control group - Average parasitemia in treated group) / Average parasitemia in control group ] x 100

5. Monitoring

  • Monitor the mice daily for any signs of toxicity or adverse effects.

  • Record the survival time of the mice in each group to determine any increase in lifespan due to treatment.

Visualizations

The following diagrams illustrate the experimental workflow for the in vivo antimalarial suppressive test.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure (4-Day Suppressive Test) cluster_analysis Data Collection and Analysis A Acclimatize Mice B Prepare Parasite Inoculum (e.g., P. berghei) C Randomize Mice into Groups (Vehicle, Test Compound, Positive Control) D Day 0: Infect Mice with Parasites (IP) C->D E Day 0-3: Daily Drug Administration D->E 2-4 hours post-infection F Day 4: Collect Blood Smears E->F G Stain Smears (Giemsa) F->G H Determine % Parasitemia (Microscopy) G->H I Calculate % Suppression H->I

Caption: Experimental workflow for the in vivo 4-day suppressive test in rodent models of malaria.

As no specific signaling pathways for atalaphillinine have been elucidated in the context of malaria, a diagram illustrating its potential mechanism of action is speculative. However, for acridone alkaloids in general, a proposed mechanism is the inhibition of hemozoin formation.

mechanism_of_action cluster_parasite Malaria Parasite Food Vacuole A Hemoglobin (from host RBC) B Heme (toxic) A->B Digestion B->B C Hemozoin (non-toxic crystal) B->C Detoxification (Biocrystallization) D Atalaphillinine (Acridone Alkaloid) B->D D->B Binds to Heme

Caption: Proposed mechanism of action for acridone alkaloids, involving the inhibition of heme detoxification.

References

Application Notes and Protocols for Screening Atalaphylline Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atalaphylline, a prenylated acridone (B373769) alkaloid isolated from the plant Atalantia monophylla, has garnered scientific interest due to its potential therapeutic properties. Acridone alkaloids as a class have demonstrated a range of biological activities, including antiproliferative, cancer chemopreventive, anti-inflammatory, antioxidant, and anti-allergic effects.[1] These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the bioactivity of this compound, facilitating its evaluation as a potential drug lead. The following sections detail methodologies for assessing its cytotoxic, anti-inflammatory, antioxidant, and anti-allergic properties, along with the investigation of its effects on relevant cell signaling pathways.

Data Presentation: Summary of this compound Bioactivity

The following tables summarize the known and potential bioactivities of this compound and related compounds, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Acridone Alkaloids

CompoundCell LineAssayIC50 (µM)Reference
This compound LNCaP (Prostate Cancer)WST-8~48.32% viability at 100 µM[2]
N-methylthis compoundLNCaP (Prostate Cancer)WST-8~33.07% viability at 100 µM[2]
Buxifoliadine EHepG2 (Liver Cancer)WST-841.36[2]
Buxifoliadine ELNCaP (Prostate Cancer)WST-843.10[2]
Buxifoliadine EHT29 (Colon Cancer)WST-864.60
Buxifoliadine ESHSY5Y (Neuroblastoma)WST-896.27

Table 2: Anti-Allergic Activity of Acridone Alkaloids

CompoundCell LineAssayIC50 (µM)Reference
Buxifoliadine ERBL-2H3β-Hexosaminidase Release6.1
Citrusinine-IRBL-2H3β-Hexosaminidase Release18.7
N-methylcyclo-atalaphylline-ARBL-2H3β-Hexosaminidase Release40.1

Table 3: Illustrative Antioxidant Activity of this compound (Hypothetical Data)

Concentration (µg/mL)DPPH Radical Scavenging (%)ABTS Radical Scavenging (%)
1015.2 ± 1.820.5 ± 2.1
2535.8 ± 3.242.1 ± 3.5
5055.1 ± 4.568.4 ± 4.2
10078.9 ± 5.185.3 ± 4.8
IC50 ~45 ~35

Note: This table presents hypothetical, yet plausible, dose-response data for illustrative purposes to demonstrate how results would be presented.

Table 4: Illustrative Anti-inflammatory Activity of this compound (Hypothetical Data)

TreatmentNitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Control (LPS only)000
This compound (10 µM)25.6 ± 2.922.4 ± 2.518.9 ± 2.1
This compound (25 µM)48.2 ± 4.145.1 ± 3.939.8 ± 3.5
This compound (50 µM)72.5 ± 5.668.9 ± 5.261.2 ± 4.8
IC50 ~26 µM ~28 µM ~32 µM

Note: This table presents hypothetical, yet plausible, dose-response data for illustrative purposes to demonstrate how results would be presented.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Screening Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis This compound This compound Stock (in DMSO) Cytotoxicity Cytotoxicity Assay (MTT) This compound->Cytotoxicity Treatment Antioxidant Antioxidant Assays (DPPH, ABTS) This compound->Antioxidant Treatment AntiInflammatory Anti-inflammatory Assays (Griess, ELISA) This compound->AntiInflammatory Treatment AntiAllergic Anti-allergic Assay (β-Hexosaminidase) This compound->AntiAllergic Treatment WesternBlot Western Blot Analysis (e.g., ERK Pathway) This compound->WesternBlot Treatment CellCulture Cell Culture (e.g., Cancer lines, RAW 264.7, RBL-2H3) CellCulture->Cytotoxicity Seeding CellCulture->AntiInflammatory Seeding CellCulture->AntiAllergic Seeding CellCulture->WesternBlot Seeding Data IC50 Calculation & Statistical Analysis Cytotoxicity->Data Antioxidant->Data AntiInflammatory->Data AntiAllergic->Data WesternBlot->Data

Overall experimental workflow for screening this compound bioactivity.

mapk_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Activation Ras Ras Grb2->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK P ERK ERK1/2 (MAPK) MEK->ERK P Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Responses (Proliferation, Survival, etc.) Transcription->Response This compound This compound This compound->ERK Inhibition?

The Ras-Raf-MEK-ERK signaling pathway, a potential target of this compound.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cancer cell lines (e.g., HepG2, LNCaP)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Determine the IC50 value (the concentration that inhibits 50% of cell growth) from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

Principle: The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). In the presence of an acidic solution, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color is proportional to the nitrite concentration.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete culture medium (phenol red-free)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solutions to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well. Mix and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used to zero the reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value from a dose-response curve.

Anti-allergic Activity: β-Hexosaminidase Release Assay

Principle: Rat basophilic leukemia (RBL-2H3) cells are a model for mast cells and basophils. When sensitized with IgE and challenged with an antigen, they degranulate, releasing mediators like histamine (B1213489) and β-hexosaminidase. The activity of this released enzyme can be measured colorimetrically and serves as an index of degranulation.

Materials:

  • RBL-2H3 cell line

  • This compound

  • Anti-dinitrophenyl (DNP)-IgE

  • DNP-Human Serum Albumin (HSA)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

  • Tyrode’s buffer

  • Triton X-100 (for cell lysis)

  • Stop solution (e.g., Na₂CO₃/NaHCO₃ buffer)

  • 24-well plates

Protocol:

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells (2 x 10⁵ cells/well) in a 24-well plate and sensitize them with anti-DNP-IgE (0.5 µg/mL) for 24 hours.

  • Washing: Wash the sensitized cells twice with Tyrode’s buffer.

  • Compound Treatment: Add 180 µL of Tyrode’s buffer containing various concentrations of this compound to each well and incubate for 20 minutes at 37°C.

  • Antigen Challenge: Add 20 µL of DNP-HSA (final concentration 100 ng/mL) to stimulate degranulation. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Place the plate on ice to stop the reaction.

  • Supernatant Collection: Centrifuge the plate and collect 50 µL of the supernatant.

  • Enzyme Assay: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of substrate solution. Incubate for 1 hour at 37°C.

  • Stop Reaction: Add 200 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: A parallel set of cells is lysed with Triton X-100 to determine the total β-hexosaminidase release. Calculate the percentage of release inhibition relative to the antigen-stimulated control.

Mechanistic Study: Western Blot for ERK Pathway

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., total ERK and phosphorylated ERK) to assess changes in protein levels and activation state.

Materials:

  • Cancer cell line (e.g., HepG2)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells and treat with this compound for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

References

Application Notes and Protocols for the Quantification of Atalaphylline in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atalaphylline, a prenylated acridone (B373769) alkaloid primarily isolated from the plant Atalantia monophylla (Rutaceae), has garnered significant interest for its diverse pharmacological activities.[1][2][3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and facilitating further research into its therapeutic potential. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for the quantification of this compound are not extensively reported in the public domain, the following protocols are based on established methods for the analysis of structurally related acridone alkaloids and general principles of phytochemical analysis.[1][4] The provided quantitative data are representative examples to guide method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC coupled with UV detection is a robust and widely used technique for the quantification of phytochemicals. It offers good selectivity and sensitivity for compounds with a suitable chromophore, such as the acridone core of this compound.

Experimental Protocol

1.1.1. Sample Preparation (Plant Material)

  • Grinding: Grind the dried plant material (e.g., roots or leaves of Atalantia monophylla) to a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Transfer to a conical flask and add 20 mL of methanol (B129727).

    • Sonicate for 30 minutes at room temperature.

    • Allow the mixture to stand for 24 hours at room temperature, protected from light.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with 20 mL of methanol each time.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Sample Solution Preparation:

    • Reconstitute the dried extract in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

1.1.2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

1.1.3. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with a UV/Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Data Presentation: HPLC Method Validation Parameters (Example Data)
ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Robustness Robust

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plant Plant Material Grind Grinding Plant->Grind Extract Solvent Extraction Grind->Extract Filter_Evap Filtration & Evaporation Extract->Filter_Evap Reconstitute Reconstitution & Filtration Filter_Evap->Reconstitute HPLC HPLC System Reconstitute->HPLC Standard This compound Standard Stock Stock Solution Standard->Stock Working Working Standards Stock->Working Working->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a powerful technique for the rapid and cost-effective analysis of herbal samples. It allows for the simultaneous analysis of multiple samples and standards on a single plate.

Experimental Protocol

2.1.1. Sample and Standard Preparation

  • Follow the same procedures as described in the HPLC method (Sections 1.1.1 and 1.1.2) to prepare sample and standard solutions. For HPTLC, a more concentrated sample extract may be beneficial.

2.1.2. Chromatographic Conditions

ParameterCondition
Stationary Phase Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm)
Mobile Phase Toluene: Ethyl Acetate: Formic Acid (7:2.5:0.5, v/v/v)
Chamber Saturation 20 minutes with the mobile phase in a twin-trough chamber
Application Apply 5 µL of standard and sample solutions as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate, using an HPTLC applicator.
Development Develop the plate up to a distance of 80 mm.
Drying Air-dry the plate after development.
Densitometric Scanning Perform densitometric scanning at 254 nm with a suitable HPTLC scanner.
Data Presentation: HPTLC Method Validation Parameters (Example Data)
ParameterResult
Linearity Range 50 - 500 ng/band
Regression Equation y = 15.8x + 250
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 15 ng/band
Limit of Quantification (LOQ) 50 ng/band
Accuracy (% Recovery) 98.2% - 102.5%
Precision (% RSD) < 2.5%
Robustness Robust

Visualization: HPTLC Experimental Workflow

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_chromatography HPTLC Chromatography cluster_detection Detection & Quantification Sample_Prep Prepare Sample Extract Application Sample/Standard Application Sample_Prep->Application Standard_Prep Prepare Standard Solutions Standard_Prep->Application Plate_Prep HPTLC Plate Plate_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (254 nm) Drying->Scanning Data_Analysis Data Analysis Scanning->Data_Analysis Quantification Quantification Data_Analysis->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Plant Extract Dilution Dilution & Filtration Sample->Dilution UPLC UPLC System Dilution->UPLC Column UPLC C18 Column UPLC->Column ESI Electrospray Ionization Column->ESI MS1 Quadrupole 1 (Q1) ESI->MS1 MS2 Collision Cell (Q2) MS1->MS2 MS3 Quadrupole 3 (Q3) MS2->MS3 Detector Detector MS3->Detector Data_Acq Data Acquisition Detector->Data_Acq Quant Quantification Data_Acq->Quant

References

High-Throughput Screening of Atalaphylline Derivatives for Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Atalaphylline derivatives as potential anti-cancer therapeutics. This compound, a naturally occurring acridone (B373769) alkaloid, and its parent structure have shown promising biological activities, including anti-cancer properties. The following sections detail the rationale, experimental workflows, specific assay protocols, and data interpretation guidelines for identifying and characterizing novel anti-cancer agents from a library of this compound derivatives.

Introduction to this compound and its Derivatives as Anti-Cancer Agents

Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-cancer, anti-viral, and anti-parasitic effects. This compound, isolated from plants of the Rutaceae family, possesses the characteristic acridone core structure. Related acridone alkaloids, such as Buxifoliadine E isolated from Atalantia monophyla, have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[1] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the ERK/MAPK pathway.[2]

The synthesis of various this compound derivatives allows for the exploration of structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.[3] High-throughput screening provides an efficient methodology to rapidly evaluate large libraries of these derivatives to identify promising lead compounds for further development.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for the identification of anti-cancer this compound derivatives follows a multi-stage process designed to efficiently screen large compound libraries and progressively narrow down to the most promising candidates. This workflow incorporates primary screening, hit confirmation, dose-response analysis, secondary assays, and counter-screens to eliminate false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Counter-Screening cluster_3 Lead Optimization Primary_Screen Primary HTS: Single High Concentration (e.g., 10 µM) Hit_Confirmation Hit Confirmation: Re-test in Triplicate Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curve: Determine IC50 Hit_Confirmation->Dose_Response Secondary_Assay Mechanism of Action Assay (e.g., Kinase Assay) Dose_Response->Secondary_Assay Counter_Screen Counter-Screen: Assess Specificity & Cytotoxicity Secondary_Assay->Counter_Screen Lead_Optimization Hit-to-Lead Optimization Counter_Screen->Lead_Optimization

Caption: A generalized workflow for HTS of this compound derivatives.

Data Presentation: Cytotoxicity of Acridone Alkaloids

The following table summarizes the cytotoxic activity of Buxifoliadine E, an acridone alkaloid from Atalantia monophyla, against various human cancer cell lines. This data serves as a benchmark for the expected potency of active this compound derivatives.

CompoundCell LineCancer TypeIC50 (µM)Citation
Buxifoliadine ELNCaPProstate Cancer43.10
Buxifoliadine EHepG2Hepatoblastoma41.36
Buxifoliadine EHT29Colorectal Cancer64.60
Buxifoliadine ESHSY5YNeuroblastoma96.27

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay

This protocol describes a primary HTS assay to identify this compound derivatives that inhibit cancer cell proliferation. A luminescence-based assay measuring ATP levels (as an indicator of cell viability) is recommended for its sensitivity and HTS compatibility.

Materials:

  • Cancer cell line of interest (e.g., HepG2, LNCaP)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative library (dissolved in DMSO)

  • 384-well white, clear-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a working stock of this compound derivatives at 2 mM in DMSO.

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound to the assay plates to achieve a final concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control: DMSO vehicle only (0.5% final concentration).

      • Positive Control: A known cytotoxic agent (e.g., Staurosporine at 1 µM).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Reading:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated controls.

    • Identify "hits" as compounds that reduce cell viability by a predefined threshold (e.g., >50% inhibition).

Secondary Assay: Biochemical ERK2 Kinase Assay (TR-FRET)

This protocol is designed to determine if the cytotoxic effects of the hit compounds are due to direct inhibition of the ERK2 kinase, a key component of the MAPK/ERK signaling pathway. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for this purpose.

Materials:

  • Recombinant human ERK2 protein

  • Biotinylated peptide substrate for ERK2

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black assay plates

  • Hit compounds from the primary screen

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the hit compounds in DMSO.

    • Dispense 50 nL of each compound dilution into the assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a solution of ERK2 and biotinylated peptide substrate in assay buffer.

    • Dispense 5 µL of this solution into each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and SA-APC in TR-FRET buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • TR-FRET Reading:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

Signaling Pathway Visualization

The anti-cancer activity of some acridone alkaloids has been attributed to the inhibition of the ERK/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition by this compound Derivative RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Bcl2_family Bcl-2 Family (e.g., Mcl-1) ERK->Bcl2_family Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_family->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation This compound This compound Derivative This compound->ERK Inhibition

Caption: The ERK/MAPK signaling pathway and the putative inhibitory action of this compound derivatives.

Hit-to-Lead Optimization Workflow

Following the identification and validation of promising hits, a hit-to-lead optimization phase is initiated to improve the pharmacological properties of the compounds.

Hit_to_Lead cluster_start Starting Point cluster_cycle Iterative Optimization Cycle cluster_end Outcome Validated_Hits Validated Hits from HTS SAR_Analysis Structure-Activity Relationship (SAR) Analysis Validated_Hits->SAR_Analysis Analog_Synthesis Analog Synthesis SAR_Analysis->Analog_Synthesis In_Vitro_Testing In Vitro Profiling: Potency, Selectivity, ADME Analog_Synthesis->In_Vitro_Testing In_Vitro_Testing->SAR_Analysis Iterate Lead_Candidate Lead Candidate for In Vivo Studies In_Vitro_Testing->Lead_Candidate Meets Criteria

Caption: A workflow for hit-to-lead optimization of this compound derivatives.

Conclusion

The protocols and workflows outlined in this document provide a comprehensive framework for the high-throughput screening and initial characterization of this compound derivatives as potential anti-cancer agents. By employing a systematic approach that combines robust primary screening with targeted secondary and counter-screens, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The subsequent hit-to-lead optimization phase is crucial for refining these initial hits into viable drug candidates for further preclinical and clinical development. The focus on inhibiting well-validated cancer-related signaling pathways, such as the ERK/MAPK cascade, provides a strong rationale for the continued exploration of this class of natural product derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Improving Atalaphylline Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Atalaphylline in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, an acridone (B373769) alkaloid, possesses a planar and hydrophobic aromatic ring structure. This molecular arrangement leads to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate individual molecules. While it contains a nitrogen atom that adds some polarity, the large non-polar surface area is the dominant factor contributing to its low aqueous solubility.

Q2: What are the initial steps to dissolve this compound for in vitro studies?

A2: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds. It is generally well-tolerated in cell culture systems at low final concentrations (typically <0.5%).

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent it:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.

  • Use a Co-solvent System: In some cases, a mixture of solvents can better maintain solubility upon dilution.

  • Employ Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes improve solubility.

Q4: Are there alternatives to DMSO if it's not suitable for my experiment?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent depends on the specific compound and the tolerance of your experimental system. It is crucial to always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-specific effects.

Q5: Can I use pH adjustment to improve this compound's solubility?

A5: Yes, if the compound has ionizable groups, modifying the pH of the solution can significantly enhance its solubility. For weakly basic compounds, lowering the pH (making it more acidic) will lead to protonation and increased solubility. Conversely, for weakly acidic compounds, increasing the pH (making it more basic) will result in deprotonation and improved solubility.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)
Water< 0.01< 0.026
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01< 0.026
Dimethyl Sulfoxide (DMSO)> 25> 66.2
Ethanol~5-10~13.2 - 26.5
Methanol~1-5~2.6 - 13.2

Table 2: Example of Solubility Enhancement of this compound Using Co-solvents in Aqueous Buffer (pH 7.4)

Co-solvent System (in PBS pH 7.4)Maximum Achievable Concentration (µM)Fold Increase vs. Aqueous Buffer
1% DMSO10~385x
5% Ethanol50~1923x
10% PEG 40075~2885x

Table 3: Illustrative Example of pH-Dependent Solubility of this compound

Aqueous BufferpHEstimated Solubility (µg/mL)
Glycine-HCl2.050
Acetate Buffer4.510
Phosphate Buffer7.4< 1
Borate Buffer9.0< 1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
  • Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • Vortexing and Addition: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Final Mixing: Continue to mix for an additional 30 seconds.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Protocol 3: Solubility Enhancement using Co-solvency
  • Prepare Co-solvent Stock: Prepare a high-concentration stock solution of this compound in a suitable co-solvent (e.g., ethanol, PEG 400) following Protocol 1.

  • Prepare Co-solvent/Aqueous Mixture: In a sterile tube, prepare the desired final concentration of the co-solvent in your aqueous medium (e.g., a 5% ethanol solution in cell culture medium).

  • Dilution: Add the concentrated this compound stock solution to the co-solvent/aqueous mixture and vortex thoroughly.

  • Application: Use this final solution for your in vitro experiment, ensuring to include a vehicle control with the same co-solvent concentration.

Protocol 4: Improving Solubility via pH Adjustment
  • Determine pKa: If the pKa of this compound is not known, it should be determined experimentally or estimated using computational tools. As a weak base is expected, acidic conditions should improve solubility.

  • Prepare Buffers: Prepare a series of sterile buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Solubility Testing: Add an excess amount of this compound powder to each buffer and incubate at a constant temperature (e.g., 37°C) with agitation for 24-48 hours to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the lowest pH that provides the desired solubility and is compatible with your experimental system.

Protocol 5: Using Cyclodextrins for Enhanced Solubility
  • Prepare Cyclodextrin Solution: Dissolve a known concentration of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer (e.g., a 45% w/v solution). Stir until fully dissolved.

  • Complexation: Add this compound powder directly to the HP-β-CD solution. The amount will depend on the desired final concentration and may require empirical optimization.

  • Incubation: Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

  • Separation: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to remove any un-complexed, precipitated compound.

  • Sterilization and Quantification: Carefully collect the supernatant and, for sterile applications, filter it through a 0.22 µm filter. The concentration of the solubilized this compound should be determined analytically (e.g., by HPLC).

Mandatory Visualizations

experimental_workflow start Start: Poorly Soluble This compound solubility_test Initial Solubility Test (Water, PBS, Ethanol, DMSO) start->solubility_test decision_soluble Sufficiently Soluble? solubility_test->decision_soluble use_in_experiment Use in Experiment (with vehicle control) decision_soluble->use_in_experiment Yes solubilization_strategy Select Solubilization Strategy decision_soluble->solubilization_strategy No co_solvency Co-solvency (e.g., Ethanol, PEG 400) solubilization_strategy->co_solvency ph_adjustment pH Adjustment solubilization_strategy->ph_adjustment cyclodextrin Cyclodextrin Complexation solubilization_strategy->cyclodextrin optimize Optimize Concentration & Formulation co_solvency->optimize ph_adjustment->optimize cyclodextrin->optimize decision_precipitates Precipitation Occurs? optimize->decision_precipitates decision_precipitates->use_in_experiment No troubleshoot Troubleshoot (See Guide) decision_precipitates->troubleshoot Yes troubleshoot->solubilization_strategy

Caption: Experimental workflow for selecting a suitable solubilization method.

ERK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound (or derivative) This compound->ERK Inhibition

Caption: Simplified ERK/MAPK signaling pathway and a potential point of inhibition.

Technical Support Center: Optimizing Atalaphylline for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Atalaphylline in cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

A1: this compound is a type of acridone (B373769) alkaloid, a class of organic compounds, that has been isolated from the plant Atalantia monophylla.[1][2][3] In cell culture studies, this compound and related acridone alkaloids are investigated for a variety of biological activities, including antiproliferative effects against cancer cell lines, anti-allergic properties, and potential neuroprotective actions.[1][4] Research suggests that its mechanism may involve the inhibition of key signaling pathways, such as the ERK pathway, which can lead to apoptosis in cancer cells.

Q2: How should I prepare an this compound stock solution for my experiments?

A2: this compound, like many acridone alkaloids, has low solubility in aqueous solutions. It is recommended to first dissolve this compound in a sterile, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final working concentrations. Always ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤0.1% v/v).

Q3: What is a recommended starting concentration range for this compound in a new cell line?

A3: Based on studies of this compound and structurally similar acridone alkaloids, a broad concentration range is recommended for initial screening. A starting range of 1 µM to 100 µM is advisable. Cytotoxicity studies on various cancer cell lines have reported IC50 values (the concentration that inhibits 50% of cell growth) for related compounds from as low as 5.4 µM to over 90 µM, depending on the specific compound and cell line. A dose-response experiment across this range will help determine the optimal concentration for your specific cell model and experimental endpoint.

Q4: How stable is this compound in cell culture medium?

A4: The stability of compounds in culture media can be a significant variable. While specific stability data for this compound is not widely published, many small molecules can degrade in the warm, CO2-rich environment of an incubator or bind to plasticware. It is best practice to prepare fresh dilutions of this compound from your frozen stock solution immediately before each experiment. For long-term experiments, consider replenishing the medium with freshly diluted compound every 24-48 hours to maintain a consistent concentration.

Q5: Which cell lines have been studied with this compound or related compounds?

A5: this compound and its analogs have been evaluated for cytotoxicity against a variety of human cancer cell lines, including:

  • MOLT-3 (T-cell leukemia)

  • LNCaP (prostate cancer)

  • HepG2 (hepatoblastoma)

  • HT29 (colorectal cancer)

  • SH-SY5Y (neuroblastoma)

  • A549 (lung cancer)

  • HuCCA-1 (cholangiocarcinoma)

Section 2: Troubleshooting Guide

Problem: I am not observing any biological effect on my cells.

  • Possible Cause 1: Concentration is too low.

    • Solution: Your cell line may be less sensitive to this compound. Perform a dose-response experiment using a wider and higher concentration range (e.g., up to 200 µM) to determine the effective dose.

  • Possible Cause 2: Compound precipitation.

    • Solution: High concentrations of this compound may precipitate out of the aqueous culture medium. When diluting your stock, add the aliquot to the medium while vortexing gently to ensure it is fully dissolved. Inspect the medium under a microscope for crystals. If precipitation is an issue, consider lowering the top concentration used.

  • Possible Cause 3: Insufficient incubation time.

    • Solution: The cellular effects of this compound may require a longer duration to become apparent. Consider extending the incubation time (e.g., from 24 hours to 48 or 72 hours), ensuring you replenish the media and compound if necessary.

  • Possible Cause 4: Compound instability.

    • Solution: this compound may be degrading in the incubator. Prepare working solutions fresh for each experiment and minimize the time the compound spends in warm media before being added to cells.

Problem: I am observing excessive, non-specific cell death, even at low concentrations.

  • Possible Cause 1: Solvent toxicity.

    • Solution: The concentration of your solvent (e.g., DMSO) may be too high. Ensure the final concentration in your culture wells does not exceed 0.1% (v/v). Run a "vehicle control" experiment, treating cells with the highest concentration of the solvent alone to confirm it is not the cause of cytotoxicity.

  • Possible Cause 2: High cell line sensitivity.

    • Solution: The cell line you are using may be exceptionally sensitive to this compound. Your "low concentrations" may actually be toxic. Perform a cytotoxicity assay starting from a much lower concentration range (e.g., nanomolar to low micromolar) to identify a non-toxic working range.

  • Possible Cause 3: Culture contamination.

    • Solution: Bacterial or mycoplasma contamination can stress cells, making them more susceptible to chemical treatments. Visually inspect your cultures for turbidity or pH changes and perform routine mycoplasma testing. If contamination is suspected, discard the culture and start fresh from a frozen stock.

Problem: My experimental results are not reproducible.

  • Possible Cause 1: Inconsistent stock solution.

    • Solution: Ensure your this compound stock solution is fully dissolved and homogenous before making serial dilutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Variability in cell culture conditions.

    • Solution: Use cells within a consistent, low passage number range. Ensure you are seeding the same number of viable cells for each experiment. Cell density at the time of treatment can significantly impact results.

  • Possible Cause 3: Inconsistent compound activity.

    • Solution: If you suspect compound degradation, prepare fresh working dilutions immediately before each experiment. Avoid storing diluted compound solutions, even at 4°C, for extended periods.

Section 3: Data & Pathway Visualization

Quantitative Data Summary

The following table summarizes reported cytotoxicity data for this compound and related acridone alkaloids from Atalantia monophylla. This data can be used to guide the selection of an appropriate concentration range.

CompoundCell LineAssay DurationReported IC50 / EffectReference
This compound LNCaP24 hours48.32% viability @ 100 µM
N-methylthis compound LNCaP24 hours33.07% viability @ 100 µM
Buxifoliadine E HepG224 hoursIC50: 41.36 µM
Buxifoliadine E LNCaP24 hoursIC50: 43.10 µM
Buxifoliadine E HT2924 hoursIC50: 64.60 µM
Buxifoliadine E SH-SY5Y24 hoursIC50: 96.27 µM
Cycloataphylline A MOLT-3Not SpecifiedIC50: 8.0 µM
N-methylbuxifoliadine E MOLT-3Not SpecifiedIC50: 5.4 µM
Atalantiaphylline G MOLT-3Not SpecifiedIC50: 9.8 µM

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_func Phase 3: Functional Analysis stock Prepare High-Concentration This compound Stock (in DMSO) working Prepare Fresh Working Solutions in Complete Culture Medium stock->working Serial Dilution range_finding Range-Finding Assay (e.g., 1-100 µM) working->range_finding ic50_assay Definitive IC50 Assay (Narrowed Concentration Range) range_finding->ic50_assay Analyze & Refine downstream Downstream Functional Assays (e.g., Western Blot, Apoptosis Assay) ic50_assay->downstream Use Optimal Conc. (e.g., IC50, 2x IC50)

Caption: General workflow for optimizing this compound concentration.

signal_pathway This compound This compound erk ERK Pathway This compound->erk Inhibits mcl1 Mcl-1 (Anti-apoptotic) erk->mcl1 Promotes bax Bax (Pro-apoptotic) erk->bax Inhibits apoptosis Apoptosis mcl1->apoptosis caspase3 Caspase-3 Activation bax->caspase3 caspase3->apoptosis

Caption: Proposed mechanism of action via the ERK signaling pathway.

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM): a. In a sterile environment (e.g., a biosafety cabinet), weigh out the appropriate amount of this compound powder. b. Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, for this compound (MW ~391.47 g/mol ), dissolve 3.91 mg in 1 mL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. e. Store the stock aliquots at -20°C or -80°C.

  • Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution. b. Immediately before treating cells, perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations. c. Important: To avoid precipitation and ensure homogeneity, add the stock solution to the medium (not the other way around) and mix gently but thoroughly. d. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration being tested.

Protocol 2: Determining Optimal Concentration via MTT Cytotoxicity Assay

Materials:

  • Cells of interest, in log-phase growth

  • 96-well flat-bottom cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well (this should be optimized for your cell line's growth rate). b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Cell Treatment: a. After 24 hours, carefully remove the medium. b. Add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include wells for "untreated" and "vehicle control" (medium with DMSO only). It is crucial to test each condition in triplicate or quadruplicate. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium from all wells. d. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 3: Analysis of ERK Pathway Modulation by Western Blot

Materials:

  • Cells cultured in 6-well plates or 60 mm dishes

  • This compound (at concentrations determined from the cytotoxicity assay, e.g., IC50 and 2x IC50)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with this compound (and vehicle control) at the desired concentrations for the chosen time point (e.g., 24 hours). c. Wash cells twice with ice-cold PBS. d. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (protein lysate) and store it at -80°C.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the concentration of all samples with lysis buffer. c. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot: a. Load the prepared samples into the wells of an SDS-PAGE gel and run the gel to separate proteins by size. b. Transfer the separated proteins from the gel to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. To analyze total protein levels and ensure equal loading, strip the membrane and re-probe with antibodies for total ERK and a loading control like β-actin. d. Quantify band intensity using imaging software to determine the effect of this compound on protein expression and phosphorylation.

References

Troubleshooting Atalaphylline precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Atalaphylline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a naturally occurring acridone (B373769) alkaloid with the systematic name 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one. Acridone alkaloids are known for their planar, hydrophobic, and aromatic ring structure. This molecular arrangement leads to strong intermolecular stacking in the solid state, making it energetically unfavorable for water molecules to effectively solvate individual molecules. While this compound possesses polar hydroxyl (-OH) and amine (-NH) groups, its large nonpolar surface area is the dominant factor contributing to its limited aqueous solubility.

Q2: What is the estimated pKa of this compound and how does it influence solubility?

Q3: My this compound solution has precipitated. What are the likely causes?

Precipitation of this compound in an aqueous solution can be attributed to several factors:

  • pH Shift: A change in the pH of the solution towards neutral or alkaline conditions will decrease the solubility of this compound, leading to precipitation.

  • Concentration Exceeding Solubility Limit: The concentration of this compound in your solution may be higher than its solubility limit under the specific experimental conditions (e.g., temperature, buffer composition).

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of this compound, causing it to crystallize and precipitate out of the solution.

  • Solvent Evaporation: Evaporation of the solvent over time will increase the concentration of this compound, potentially exceeding its solubility limit.

  • Use of an Inappropriate Co-solvent: If a co-solvent was used to initially dissolve the this compound, its subsequent dilution in an aqueous buffer may have caused the compound to precipitate.

Troubleshooting Guide

This guide provides step-by-step solutions to common precipitation issues encountered with this compound.

Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer
  • Possible Cause: The pH of the buffer is not optimal for this compound solubility, or the final concentration is too high.

  • Solution Workflow:

    G A Precipitation Observed B Check Buffer pH A->B C Is pH < 5? B->C D Adjust pH to < 5 with dilute HCl C->D No G No: Concentration is too high C->G Yes E Precipitate Redissolves? D->E F Yes: Proceed with experiment E->F Yes E->G No H Reduce this compound Concentration G->H I Use a solubility-enhancing technique G->I

    Troubleshooting workflow for immediate precipitation.

Issue 2: this compound Solution Becomes Cloudy Over Time
  • Possible Cause: Temperature fluctuations, solvent evaporation, or gradual pH change.

  • Solution Workflow:

    G A Cloudiness develops over time B Check Storage Conditions A->B E Re-measure pH of the solution A->E C Store at a constant, controlled temperature B->C D Ensure container is tightly sealed B->D F If pH has shifted, adjust back to optimal range E->F G Consider using a more robust buffering system F->G

    Troubleshooting workflow for delayed precipitation.

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound, the following tables provide illustrative examples based on the general properties of acridone alkaloids. Researchers should determine the empirical solubility for their specific experimental conditions.

Table 1: Estimated pH-Dependent Aqueous Solubility of this compound at 25°C

pHEstimated Solubility (µg/mL)Form
3.0> 100Protonated Salt (Soluble)
5.010 - 50Mixture of Salt and Free Base
7.0< 1Free Base (Sparingly Soluble)
9.0< 0.1Free Base (Poorly Soluble)

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
WaterPoor
EthanolModerately Soluble
MethanolSoluble
DMSOHighly Soluble
DichloromethaneHighly Soluble
AcetoneSoluble

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound using pH Modification
  • Weigh the desired amount of this compound powder.

  • Add a small volume of 0.1 M HCl to the powder to form a slurry.

  • Gently agitate or sonicate the mixture until the this compound is completely dissolved. The solution should be clear.

  • Slowly add deionized water to reach the desired final volume.

  • Adjust the pH of the final solution to the desired acidic range (e.g., pH 3-4) using 0.1 M HCl or 0.1 M NaOH.

  • Sterile filter the solution through a 0.22 µm filter.

  • Store the stock solution at 4°C in a tightly sealed container, protected from light.

Protocol 2: Solubilization of this compound using a Co-solvent System
  • Dissolve the this compound powder in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol.

  • Vortex or sonicate until the compound is fully dissolved.

  • Slowly add the organic stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically <1%) to avoid off-target effects in biological assays.

Mandatory Visualization

Proposed Signaling Pathway for this compound

Based on studies of related acridone alkaloids, such as buxifoliadine E, a plausible mechanism of action for this compound involves the inhibition of the ERK/MAPK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival.

G cluster_0 Upstream Activation cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival This compound This compound This compound->ERK Inhibition

Proposed inhibitory action of this compound on the ERK/MAPK pathway.

How to avoid degradation of Atalaphylline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Atalaphylline during storage.

Troubleshooting Guides

Issue: Suspected Degradation of this compound Sample

If you suspect your this compound sample has degraded, follow these troubleshooting steps:

  • Visual Inspection: Check for any changes in the physical appearance of the sample, such as color change (e.g., from off-white/pale yellow to brown), clumping, or signs of moisture.

  • Solubility Test: Assess the solubility of a small portion of the sample in a recommended solvent. A decrease in solubility can be an indicator of degradation.

  • Analytical Confirmation:

    • Thin Layer Chromatography (TLC): Run a TLC of the suspect sample alongside a reference standard (if available). The appearance of additional spots or a change in the Rf value of the main spot suggests the presence of degradation products.

    • High-Performance Liquid Chromatography (HPLC): This is the most definitive method. A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products will confirm degradation.

  • Review Storage Conditions: Carefully check your storage records. Was the sample exposed to light, elevated temperatures, or humidity? This information is crucial for identifying the cause of degradation.

Issue: Precipitate Forms in this compound Solution

  • Check Solvent and pH: Ensure the solvent used and the pH of the solution are appropriate for this compound. Extreme pH values can lead to reduced solubility and potential degradation.

  • Temperature Effects: If the solution has been stored at a low temperature, the precipitate could be due to reduced solubility. Try gently warming the solution. If the precipitate redissolves, it is likely not a degradation product. However, be cautious as heat can also accelerate degradation.

  • Concentration: The concentration of your solution might be too high, leading to precipitation. Try diluting a small aliquot to see if the precipitate dissolves.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable.

Q2: How should I store this compound in solution?

This compound solutions are generally less stable than the solid form. If you must store it in solution, prepare the solution fresh for each experiment. If short-term storage is necessary, use a suitable anhydrous solvent, aliquot into single-use amounts in tightly sealed vials, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that cause this compound degradation?

Based on its chemical structure, this compound is susceptible to:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to air (oxygen) and light.

  • Photodegradation: The acridone (B373769) core is a chromophore and can absorb UV light, leading to photochemical degradation.

  • Extreme pH: Highly acidic or alkaline conditions can catalyze degradation reactions.

Q4: Can I store this compound in plastic tubes?

It is generally recommended to store alkaloids in glass vials, as some plastics can be permeable to moisture and gases, or may leach plasticizers that could interact with the compound. For short-term use, high-quality polypropylene (B1209903) tubes may be acceptable.

Q5: What are the likely degradation products of this compound?

While specific degradation products have not been extensively characterized in the literature, based on its structure, one can anticipate products arising from the oxidation of the phenolic groups and the prenyl side chains.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize this compound Degradation

ParameterRecommended ConditionRationale
Temperature Solid: -20°C (long-term), 2-8°C (short-term)Solution: -80°C (short-term)Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Light Store in the dark (amber vials or wrapped in foil)Prevents photodegradation of the light-sensitive acridone core.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidation of the phenolic hydroxyl and prenyl groups.
Moisture Store in a desiccated environmentPrevents hydrolysis and potential microbial growth.
pH (in solution) Near-neutral pH (if aqueous solution is necessary)Avoids acid or base-catalyzed degradation.
Container Tightly sealed, amber glass vialsProvides a barrier to light and moisture and is inert.

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

    • Aliquot the stock solution into several amber HPLC vials.

  • Stress Conditions:

    • Heat: Place vials in ovens at controlled temperatures (e.g., 40°C, 60°C, 80°C).

    • Light: Expose vials to a photostability chamber with a controlled light source (e.g., ICH Q1B option). Wrap control vials in aluminum foil.

    • Acid/Base: Add a small volume of dilute HCl or NaOH to the vials to achieve acidic and basic conditions.

    • Oxidation: Add a small volume of a dilute hydrogen peroxide solution.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Quantify the remaining percentage of this compound and the formation of any degradation products.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Mandatory Visualization

Atalaphylline_Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) cluster_pH Extreme pH (Acid/Base) This compound This compound Oxidized_Phenols Oxidized Phenolic Products (Quinones) This compound->Oxidized_Phenols O2, light, metal ions Epoxidized_Prenyls Epoxidized Prenyl Groups This compound->Epoxidized_Prenyls O2, light Photodegradants Acridone Core Degradation Products This compound->Photodegradants pH_Degradants Hydrolytic/Rearrangement Products This compound->pH_Degradants H+ or OH-

Caption: Inferred degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sample Prepare this compound Stock Solution Aliquot Aliquot into Vials Prep_Sample->Aliquot Heat Heat Aliquot->Heat Light Light Aliquot->Light pH Acid/Base Aliquot->pH Oxidation Oxidation Aliquot->Oxidation Sampling Sample at Time Points Heat->Sampling Light->Sampling pH->Sampling Oxidation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for this compound stability testing.

Best practices for handling and storing Atalaphylline powder

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Atalaphylline is a novel compound, and comprehensive public data is limited. The following guidelines are based on best practices for handling similar heterocyclic amine powders and should be supplemented by in-house risk assessments and experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

For long-term stability, it is recommended to store this compound powder at -20°C, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. For most cell-based assays, it is recommended to first dissolve the powder in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be diluted to the final working concentration in your experimental medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.

Q3: Is this compound powder sensitive to light or air?

Yes, preliminary data suggests that this compound is susceptible to photodegradation and oxidation. It is crucial to store the powder in an amber vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and to minimize its exposure to light and air during handling.

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure proper storage conditions have been maintained. Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Poor Solubility.

    • Solution: After diluting the DMSO stock into your aqueous experimental medium, vortex thoroughly and visually inspect for any precipitation. If precipitation occurs, consider lowering the final concentration or sonicating the solution briefly.

Issue 2: Low cell viability in control (vehicle-treated) groups.

  • Possible Cause: High DMSO Concentration.

    • Solution: Calculate the final percentage of DMSO in your culture medium. If it exceeds 0.5%, reduce the concentration of your this compound stock solution so that a smaller volume is needed to achieve the desired final concentration.

Quantitative Data Summary

ParameterValueConditions
Recommended Storage Temp. -20°C (Long-term)N/A
2-8°C (Short-term, < 1 week)N/A
Solubility in DMSO ≥ 50 mg/mL (≥ 150 mM)Room Temperature
Solubility in Ethanol ~10 mg/mLRoom Temperature
Solubility in Water InsolubleRoom Temperature
Light Sensitivity High (Photodegradation observed)Avoid direct light exposure
Air Sensitivity Moderate (Oxidation possible)Store under inert gas if possible

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out X mg (where X is the molecular weight of this compound in g/mol divided by 100).

  • Add the appropriate volume of sterile, anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw Begin Experiment dilute Dilute in Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay troubleshooting_logic start Inconsistent Results? degradation Check Storage & Solution Age start->degradation Yes solubility Check for Precipitation start->solubility No fresh_solution Use Fresh Powder/Stock degradation->fresh_solution sonicate Lower Concentration or Sonicate solubility->sonicate

Technical Support Center: Atalaphylline Purity for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for atalaphylline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of this compound for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural acridone (B373769) alkaloid isolated from plants of the Rutaceae family, such as Atalantia monophylla.[1] It is known to possess various biological activities, with anti-allergic properties being a key area of investigation.[1]

Q2: What are the common impurities that can be found in this compound samples?

Impurities in this compound samples can originate from several sources:

  • Process-Related Impurities: These are other alkaloids that are co-extracted from the plant source. Known acridone alkaloids isolated alongside this compound from Atalantia monophylla include buxifoliadine-A, buxifoliadine-E, N-methylthis compound, citrusinine-I, N-methylataphyllinine, yukocitrine, and junosine.

  • Degradation Products: this compound, like many organic molecules, can degrade when exposed to harsh conditions such as strong acids, bases, oxidizing agents, or high temperatures. Forced degradation studies can help identify potential degradation products.

  • Residual Solvents: Solvents used during the extraction and purification process (e.g., methanol, acetonitrile, chloroform) may remain in the final product.

Q3: Why is the purity of this compound critical for biological assays?

The purity of this compound is paramount for obtaining accurate and reliable data in biological assays for several reasons:

  • False Positives/Negatives: Impurities may have their own biological activity, leading to misleading results.

  • Inaccurate Potency Determination: If a significant portion of the sample is not this compound, the calculated potency (e.g., IC50) will be incorrect.

  • Toxicity: Impurities could be toxic to the cells or organisms used in the assay, affecting the viability and response of the biological system.

  • Lack of Reproducibility: Batches of this compound with varying purity levels will lead to inconsistent results between experiments.

Q4: What are the recommended storage conditions for this compound?

While specific stability studies on this compound are not widely published, general recommendations for storing alkaloids to minimize degradation include:

  • Temperature: Store at low temperatures, typically -20°C or -80°C for long-term storage.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Troubleshooting Guides

Problem 1: Poor Solubility of this compound in Aqueous Buffers

Symptoms:

  • Precipitation or cloudiness is observed when diluting a stock solution of this compound into an aqueous buffer for a biological assay.

  • Inconsistent results in bioassays, potentially due to undissolved compound.

Possible Causes:

  • This compound, like many alkaloids, has poor water solubility.

  • The final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound stock may be too low in the final assay medium to maintain solubility.

  • The pH of the buffer may not be optimal for this compound solubility.

Solutions:

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility, but low enough to not affect the biological assay (typically ≤ 0.5%).

  • pH Adjustment: Investigate the effect of pH on this compound solubility. For basic compounds like alkaloids, adjusting the pH of the buffer may improve solubility.

  • Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, if compatible with the biological assay.[2][3]

  • Sonication: Briefly sonicate the final solution to aid in the dissolution of any small, undissolved particles.

Problem 2: Inconsistent Purity Results Between HPLC and qNMR Analysis

Symptoms:

  • High-performance liquid chromatography (HPLC) analysis indicates high purity, while quantitative nuclear magnetic resonance (qNMR) suggests a lower purity.

Possible Causes:

  • HPLC Limitations: HPLC with UV detection may not detect impurities that do not have a chromophore or co-elute with the main peak.

  • qNMR Detection of Non-UV Active Impurities: qNMR can detect non-UV active impurities such as residual solvents and water, which would not be seen by UV-based HPLC.

  • Incorrect Integration in qNMR: Improper selection of proton signals for integration or overlapping signals can lead to inaccurate quantification.

Solutions:

  • Orthogonal Purity Assessment: It is best practice to use orthogonal methods for purity determination. HPLC and qNMR provide complementary information.

  • Careful qNMR Analysis: In qNMR, ensure that the selected proton signals for this compound and the internal standard are well-resolved and free from overlap with impurity signals. Use 2D NMR techniques if necessary to confirm signal purity.

  • Mass Spectrometry Detection with HPLC: Couple the HPLC to a mass spectrometer (LC-MS) to identify any co-eluting impurities.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is a general guideline and should be optimized for your specific instrument and this compound sample.

Table 1: HPLC Method Parameters for Acridone Alkaloids

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or 20 mM ammonium (B1175870) formate, pH 3.7
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a lower percentage of Mobile Phase B and gradually increase. A representative gradient could be: 0-5 min, 15% B; 5-25 min, 15-40% B; 25-35 min, 40-90% B; followed by a wash and re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis detector at a wavelength appropriate for this compound (e.g., 280 nm) or a fluorescence detector (Excitation: ~395 nm, Emission: ~435 nm for some acridones).
Injection Volume 10-20 µL
Protocol 2: Purity Determination by Quantitative 1H-NMR (qNMR)

This protocol provides a framework for determining the absolute purity of this compound using an internal standard.

Materials:

  • High-purity this compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) into a clean NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 2-5 mg) and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a 1H-NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound and a known signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample = this compound

    • std = internal standard

Protocol 3: Anti-Allergic Bioassay using RBL-2H3 Cells

This protocol outlines the measurement of β-hexosaminidase release from RBL-2H3 cells as an indicator of mast cell degranulation.

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 5 x 105 cells/mL.

  • Sensitization: Sensitize the cells with anti-DNP-IgE (e.g., 500 ng/mL) and incubate for 24 hours.

  • Treatment: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and then pre-incubate with various concentrations of this compound for 30 minutes.

  • Stimulation: Stimulate the cells with DNP-HSA (e.g., 250 ng/mL) for 15-30 minutes to induce degranulation.

  • Sample Collection: Collect the supernatant from each well.

  • β-Hexosaminidase Assay:

    • Mix the supernatant with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer, pH 4.5).

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop solution (e.g., carbonate buffer).

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (stimulated cells without this compound) and a negative control (unstimulated cells).

Visualizations

experimental_workflow cluster_purification Purification of this compound cluster_purity_assessment Purity Assessment cluster_bioassay Biological Assay plant_material Plant Material (Atalantia monophylla) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography purified_this compound Purified this compound column_chromatography->purified_this compound hplc RP-HPLC Analysis purified_this compound->hplc qnmr qNMR Analysis purified_this compound->qnmr purity_confirmation Purity >95% Confirmed hplc->purity_confirmation qnmr->purity_confirmation stock_solution Prepare Stock Solution purity_confirmation->stock_solution cell_treatment Treat RBL-2H3 Cells stock_solution->cell_treatment degranulation_assay Degranulation Assay cell_treatment->degranulation_assay data_analysis Data Analysis degranulation_assay->data_analysis

Caption: Workflow for ensuring this compound purity for biological assays.

signaling_pathway antigen Antigen ige IgE antigen->ige fceri FcεRI Receptor ige->fceri lyn_syk Lyn/Syk Activation fceri->lyn_syk This compound This compound mapk MAPK Pathway (ERK, JNK, p38) This compound->mapk Inhibition (Hypothesized) pi3k PI3K/Akt Pathway lyn_syk->pi3k lyn_syk->mapk degranulation Degranulation (Histamine, β-hexosaminidase release) pi3k->degranulation mapk->degranulation

Caption: Hypothesized signaling pathway for this compound's anti-allergic effect.

References

Validation & Comparative

Validating the Anticancer Effects of Atalaphylline: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of Atalaphylline, an acridone (B373769) alkaloid derived from Atalantia monophylla, with the established chemotherapeutic agent, doxorubicin (B1662922). The information presented is supported by experimental data from in vitro studies, offering insights into its cytotoxic potential and mechanism of action. This document is intended to serve as a resource for researchers investigating novel anticancer compounds.

Introduction to this compound and its Anticancer Potential

This compound is a naturally occurring acridone alkaloid that has demonstrated antiproliferative properties against cancer cells. Acridone alkaloids, as a class of compounds, are known for their potential to combat cancer cells, and research into their specific mechanisms is ongoing. Studies on acridone derivatives from Atalantia monophylla suggest that their anticancer effects may be mediated through the inhibition of critical signaling pathways, such as the ERK/MAPK pathway, leading to the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity Analysis

To validate the anticancer efficacy of a novel compound, it is essential to compare its cytotoxic activity against a well-established positive control. Doxorubicin, a widely used chemotherapeutic agent, serves as a relevant benchmark in this context.

In Vitro Cytotoxicity Data

A study evaluating a panel of ten acridone alkaloids from Atalantia monophylla provides insights into the cytotoxic potential of this compound. The cytotoxicity was assessed using a WST-8 assay on the LNCaP human prostate cancer cell line.

CompoundConcentration (µM)Cell LineCell Viability (%)Citation
This compound 100LNCaP48.32[1]
N-methylthis compound 100LNCaP33.07[1]
Buxifoliadine E 100LNCaPMost Potent[1]
Doxorubicin 10HepG2Positive Control[1]

Note: While a direct IC50 value comparison for this compound and doxorubicin from a single study is not available in the reviewed literature, the data above indicates this compound's ability to reduce cancer cell viability. The same study utilized doxorubicin as a positive control for the most potent compound, Buxifoliadine E, confirming its relevance in this context.

Mechanistic Insights: Apoptosis, Cell Cycle Arrest, and Signaling Pathways

The anticancer effects of acridone alkaloids are often attributed to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. These effects are typically mediated by the modulation of key signaling pathways.

Positive Control: Doxorubicin's Mechanism of Action

Doxorubicin primarily exerts its anticancer effects through two main mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing DNA replication and transcription. It also inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. This inhibition leads to DNA double-strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, leading to oxidative stress that damages cellular components, including DNA, proteins, and membranes, ultimately contributing to apoptosis.

This compound and Related Acridone Alkaloids: Potential Mechanisms

While specific mechanistic studies on this compound are limited, research on Buxifoliadine E, a more potent acridone alkaloid from the same plant, provides valuable insights into the potential mechanisms of action for this class of compounds.

  • Induction of Apoptosis: Studies on Buxifoliadine E have shown that it induces apoptosis in cancer cells. This is evidenced by the increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the level of the anti-apoptotic protein Bid.

  • Cell Cycle Arrest: The inhibition of cancer cell proliferation by acridone alkaloids is often linked to their ability to cause cell cycle arrest, preventing cells from progressing through the division cycle.

  • Modulation of the ERK/MAPK Signaling Pathway: The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated. Buxifoliadine E has been shown to inhibit the phosphorylation of Erk, a key component of this pathway, suggesting that the anticancer effects of acridone alkaloids from Atalantia monophylla are mediated, at least in part, through the downregulation of the ERK/MAPK pathway.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of anticancer compounds are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., doxorubicin), and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound and positive control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add propidium iodide solution to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the compound of interest, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the target protein between different treatment groups.

Visualizing Molecular Pathways and Experimental Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Experimental Workflow: Anticancer Effect Validation Cancer Cell Culture Cancer Cell Culture Treatment (this compound / Doxorubicin) Treatment (this compound / Doxorubicin) Cancer Cell Culture->Treatment (this compound / Doxorubicin) MTT Assay MTT Assay Treatment (this compound / Doxorubicin)->MTT Assay Cell Viability Flow Cytometry Flow Cytometry Treatment (this compound / Doxorubicin)->Flow Cytometry Apoptosis & Cell Cycle Western Blot Western Blot Treatment (this compound / Doxorubicin)->Western Blot Protein Expression IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Flow Cytometry->Apoptosis & Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Caption: Workflow for validating the anticancer effects of a test compound.

G cluster_1 Proposed Signaling Pathway of Acridone Alkaloids This compound / Buxifoliadine E This compound / Buxifoliadine E ERK ERK This compound / Buxifoliadine E->ERK Inhibition Apoptosis Apoptosis This compound / Buxifoliadine E->Apoptosis Induction MEK MEK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival ERK->Apoptosis Inhibition Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf Raf->MEK

Caption: The proposed inhibitory effect on the ERK/MAPK signaling pathway.

Conclusion

The available evidence suggests that this compound possesses cytotoxic activity against cancer cells. While direct comparative studies with positive controls are limited, research on the closely related and more potent acridone alkaloid, Buxifoliadine E, indicates that the anticancer mechanism likely involves the induction of apoptosis and inhibition of the ERK/MAPK signaling pathway. Further comprehensive studies are warranted to fully elucidate the anticancer profile of this compound and to establish its therapeutic potential in comparison to standard chemotherapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

Unveiling the Anticancer and Neuroprotective Potential of Atalaphylline and its Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of atalaphylline and its naturally occurring analogs, with a focus on their structure-activity relationships (SAR) in anticancer and neuroprotective applications. The information presented is supported by quantitative data from peer-reviewed studies, detailed experimental protocols, and visual representations of key biological pathways.

Comparative Analysis of Biological Activities

This compound and its derivatives, a class of acridone (B373769) alkaloids isolated from plants of the Atalantia genus, have demonstrated significant potential in drug discovery. Their biological activities are intrinsically linked to their chemical structures, with subtle modifications to the acridone scaffold leading to profound differences in potency and selectivity.

Anticancer Activity

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The data, summarized in Table 1, reveals key structural features that govern their anticancer potential.

A study by Gao et al. (2022) screened ten acridone alkaloids from Atalantia monophylla for their cytotoxicity against the LNCaP prostate cancer cell line. Among the tested compounds, buxifoliadine E emerged as the most potent cytotoxic agent[1][2]. Further investigation revealed its efficacy against other cancer cell lines, including HepG2 (hepatoblastoma), HT29 (colorectal cancer), and SH-SY5Y (neuroblastoma)[1].

The SAR analysis indicates that:

  • N-methylation at position 10 of the acridone ring generally enhances cytotoxic activity. For instance, N-methylthis compound is more potent than this compound[1].

  • The presence of a furan ring fused at positions 2 and 3 , as seen in buxifoliadine E, significantly increases cytotoxicity[1].

  • Substitution patterns on the A and C rings play a crucial role. For example, the replacement of a hydroxyl group with a methoxy (B1213986) group at position 3, as in citrusinine I compared to citrusinine II, appears to diminish cytotoxic activity.

The primary mechanism underlying the anticancer activity of buxifoliadine E has been identified as the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway . Molecular docking studies have shown that buxifoliadine E binds to the ATP-binding site of ERK2, preventing its phosphorylation and downstream signaling, which ultimately leads to apoptosis in cancer cells.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Several this compound analogs have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory activities of these compounds are presented in Table 2.

A study by Takomthong et al. (2021) evaluated the AChE inhibitory potential of ten acridone alkaloids from Atalantia monophylla. The results indicated that all tested compounds exhibited moderate to good activity, with glycosparvarine being the most potent inhibitor.

Key SAR findings for AChE inhibition include:

  • The nature and position of substituents on the acridone core significantly influence the inhibitory activity.

  • Molecular docking studies suggest that these acridone alkaloids bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a mixed-type inhibition.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines

CompoundLNCaP (IC₅₀, µM)HepG2 (IC₅₀, µM)HT29 (IC₅₀, µM)SH-SY5Y (IC₅₀, µM)
N-methylthis compoundModerate ActivityN/AN/AN/A
This compoundModerate ActivityN/AN/AN/A
N-methylatalaphyllinineWeaker ActivityN/AN/AN/A
AtalaphyllinineNo EffectN/AN/AN/A
N-methylcyclothis compound AModerate ActivityN/AN/AN/A
Citrusinine IIModerate ActivityN/AN/AN/A
Citrusinine IWeaker ActivityN/AN/AN/A
GlycosparvarineModerate ActivityN/AN/AN/A
CitruscridoneNo EffectN/AN/AN/A
Buxifoliadine E43.1041.3664.6096.27

N/A: Data not available from the cited sources. "Moderate Activity" and "Weaker Activity" are based on the qualitative descriptions in the source where specific IC₅₀ values were not provided for all compounds against all cell lines in a single table.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Analogs

CompoundAChE Inhibition (IC₅₀, µM)
N-methylthis compound38.45
This compound45.21
N-methylatalaphyllinine55.32
Atalaphyllinine66.62
N-methylcyclothis compound A42.18
Citrusinine II25.77
Citrusinine I33.14
Glycosparvarine18.61
Citruscridone60.12
Buxifoliadine C28.93

**

Experimental Protocols

Cytotoxicity Assay (WST-8 Assay)

The cytotoxic activity of this compound and its analogs against cancer cell lines was determined using the Water-Soluble Tetrazolium salt (WST-8) assay.

Cell Culture and Treatment:

  • Human cancer cell lines (LNCaP, HepG2, HT29, and SH-SY5Y) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • The cells were then treated with various concentrations of the test compounds (e.g., for buxifoliadine E: 0.1, 1, 10, and 100 µM) for 24, 48, and 72 hours.

WST-8 Assay Procedure:

  • After the incubation period, 10 µL of the WST-8 solution was added to each well.

  • The plates were incubated for an additional 2 hours at 37°C.

  • The absorbance was measured at 450 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of the acridone alkaloids was measured using a modified Ellman's spectrophotometric method.

Assay Procedure:

  • The reaction mixture contained 140 µL of 0.1 M phosphate (B84403) buffer (pH 8.0), 20 µL of 0.5 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), 20 µL of the test compound solution at various concentrations, and 20 µL of 0.1 U/mL electric eel AChE.

  • The mixture was incubated for 15 minutes at 25°C.

  • The reaction was initiated by adding 10 µL of 0.5 mM acetylthiocholine (B1193921) iodide (ATCI).

  • The hydrolysis of ATCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 405 nm for 5 minutes using a microplate reader.

  • The percentage of inhibition was calculated by comparing the rates of reaction of the sample to that of the blank (enzyme and substrate without inhibitor).

  • The IC₅₀ values were determined from the dose-response curves.

Visualizing Molecular Interactions and Pathways

Buxifoliadine E Inhibition of the ERK Signaling Pathway

The binding of buxifoliadine E to ERK2 disrupts the downstream signaling cascade that promotes cell proliferation and survival. This inhibitory action is a key contributor to its anticancer effects.

ERK_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Buxifoliadine_E Buxifoliadine E Buxifoliadine_E->ERK

Caption: Inhibition of the ERK signaling pathway by Buxifoliadine E.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxic activity of this compound and its analogs against cancer cell lines.

Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound Analogs (various conc.) Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation WST8 Add WST-8 Reagent Incubation->WST8 Measure Measure Absorbance at 450 nm WST8->Measure Analysis Calculate % Viability and IC50 Values Measure->Analysis End End Analysis->End

Caption: Workflow for assessing the cytotoxicity of this compound analogs.

This guide highlights the promising therapeutic potential of this compound and its analogs. The structure-activity relationships discussed herein provide a valuable framework for the rational design of novel, more potent, and selective anticancer and neuroprotective agents based on the acridone scaffold. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of these natural products.

References

Cross-validation of Atalaphylline's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the bioactivity of atalaphylline, a prominent acridone (B373769) alkaloid, in comparison with other related compounds. The data presented herein offers researchers, scientists, and drug development professionals a consolidated resource for evaluating its potential therapeutic applications based on its performance in various cancer cell lines.

Introduction

This compound, isolated from Atalantia monophylla, belongs to the acridone class of alkaloids, which are known for a variety of biological activities, including antiproliferative and cancer chemopreventive properties. This report focuses on the cytotoxic effects of this compound and its analogs, providing a comparative analysis of their potency and mechanisms of action in different cancer cell lines. The primary mechanism explored is the inhibition of the ERK/MAPK signaling pathway, a critical regulator of cell proliferation and survival.[1][2][3]

Cytotoxicity Profile

The cytotoxic activity of this compound and other acridone alkaloids was evaluated against a panel of human cancer cell lines. The data, summarized in the tables below, highlights the differential sensitivity of these cell lines to the tested compounds.

Table 1: Cytotoxicity of Acridone Alkaloids in LNCaP Prostate Cancer Cells
CompoundConcentration (µM)Cell Viability (%)Reference
This compound 10048.32[4]
N-methylthis compound10033.07[4]
Atalaphyllinine10097.37
N-methylatalaphyllinine10089.46
Buxifoliadine E10020.88
Doxorubicin (Control)10Not specified

LNCaP cells were treated for 24 hours. Data represents the mean of at least three independent experiments.

Table 2: Comparative IC50 Values of Buxifoliadine E in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatoblastoma41.36
LNCaPProstate Cancer43.10
HT29Colorectal Cancer64.60
SH-SY5YNeuroblastoma96.27

Cells were treated with Buxifoliadine E for 24 hours.

Among the tested acridone alkaloids, Buxifoliadine E demonstrated the most potent cytotoxic activity against the LNCaP cell line. Further investigation revealed its efficacy across multiple cancer cell lines, with the highest potency observed in the HepG2 hepatoblastoma cell line. This compound exhibited moderate cytotoxicity in LNCaP cells.

Mechanism of Action: The ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it a key target for anticancer therapies.

Acridone alkaloids, such as Buxifoliadine E, have been shown to exert their cytotoxic effects by inhibiting the ERK pathway. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the binding of the compound to the ATP-binding site of Erk2, preventing its phosphorylation and activation. This, in turn, modulates the expression of pro- and anti-apoptotic proteins, such as Bax and cleaved caspase-3, ultimately leading to cell death.

ERK_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Elk-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound & Analogs (e.g., Buxifoliadine E) This compound->ERK Inhibition

Figure 1. The ERK/MAPK signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

Cell Culture

LNCaP, HepG2, HT29, and SH-SY5Y human cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (WST-8)

Cell viability was determined using a WST-8 assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds for 24, 48, or 72 hours.

  • Following treatment, 10 µL of WST-8 solution was added to each well.

  • The plates were incubated for an additional 2-4 hours at 37°C.

  • The absorbance was measured at 450 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the untreated control cells.

Western Blot Analysis
  • HepG2 cells were treated with Buxifoliadine E for 24 hours.

  • Cells were lysed, and total protein was extracted.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked and then incubated with primary antibodies against p-Erk, Erk, p-p38, p38, Bax, cleaved caspase-3, and β-actin.

  • After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture treatment Treatment with This compound/Analogs cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation wst8_assay WST-8 Assay incubation->wst8_assay absorbance Measure Absorbance (450 nm) wst8_assay->absorbance data_analysis Data Analysis (IC50 / % Viability) absorbance->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for assessing cytotoxicity.

Conclusion

This compound and its related acridone alkaloids, particularly Buxifoliadine E, exhibit significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of action appears to be the inhibition of the ERK/MAPK signaling pathway, leading to apoptosis. These findings underscore the potential of this compound and its derivatives as lead compounds for the development of novel anticancer agents. Further in-depth studies are warranted to fully elucidate their therapeutic potential and to explore their efficacy in in vivo models.

References

Atalaphylline: A Natural Acridone Alkaloid as a Potential Alternative to Synthetic Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the quest for novel therapeutic agents with improved efficacy and safety profiles, natural products are a compelling source of inspiration. Atalaphylline, a prenylated acridone (B373769) alkaloid isolated from the plant Atalantia monophylla, has emerged as a promising candidate for enzyme inhibition, a cornerstone of treatment for a multitude of diseases. This guide provides a comprehensive comparison of this compound with established synthetic enzyme inhibitors, focusing on its potential as an alternative therapeutic strategy. We delve into its inhibitory activity against key enzymes, present available experimental data, and outline the methodologies for its evaluation.

Quantitative Comparison of Inhibitory Potency

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following tables summarize the available in vitro IC50 values for this compound and selected synthetic inhibitors against acetylcholinesterase (AChE) and lipoxygenase (LOX). It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparison of Acetylcholinesterase (AChE) Inhibitory Activity

CompoundCategoryIC50 (µM)Enzyme SourceReference
This compound Natural (Acridone Alkaloid)18.61 - 66.62Not Specified[1]
Donepezil Synthetic0.0067 - 0.22Human, Rat[2]
Tacrine Synthetic0.031 - 0.109Human, Electric Eel[2]

Table 2: Comparison of Lipoxygenase (LOX) Inhibitory Activity

CompoundCategoryIC50 (µM)Enzyme SourceReference
This compound Natural (Acridone Alkaloid)Data Not Available--
Zileuton Synthetic0.3 - 0.5Rat Basophilic Leukemia Cells, Rat Polymorphonuclear Leukocytes[3]
Nordihydroguaiaretic acid (NDGA) Natural Product used as Synthetic Precursor2.7Soybean Lipoxygenase-1[4]

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental methodologies.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of enzyme inhibitory activity. Below are detailed methodologies for the key assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the increase in absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (e.g., this compound, Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitor in the appropriate buffer.

  • Assay Reaction: In a 96-well plate, add the following in order: phosphate buffer, DTNB solution, test inhibitor at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular time intervals for a set duration using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve, from which the IC50 value can be determined.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids, such as linoleic acid or arachidonic acid, to form hydroperoxides. The formation of these conjugated diene hydroperoxides can be monitored by measuring the increase in absorbance at 234 nm.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Test compound (e.g., this compound, Zileuton)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a solution of the lipoxygenase enzyme in the borate buffer. Prepare a substrate solution of linoleic acid or arachidonic acid. Prepare stock solutions of the test inhibitor.

  • Assay Reaction: In a cuvette, mix the borate buffer and the test inhibitor at various concentrations.

  • Pre-incubation: Add the lipoxygenase enzyme solution to the cuvette and incubate for a short period at room temperature.

  • Initiation of Reaction: Start the reaction by adding the substrate solution to the cuvette.

  • Measurement: Immediately measure the change in absorbance at 234 nm over a period of time.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition as described for the AChE assay.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process. The following diagrams, generated using Graphviz, illustrate the cholinergic signaling pathway, the lipoxygenase pathway, and the general experimental workflows.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh Acetylcholine ACh_vesicle->ACh Release AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal This compound This compound This compound->AChE Inhibits Synthetic_Inhibitor Synthetic Inhibitor (e.g., Donepezil) Synthetic_Inhibitor->AChE Inhibits

Cholinergic Signaling Pathway and Inhibition

Lipoxygenase_Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->LOX Inhibits Synthetic_Inhibitor Synthetic Inhibitor (e.g., Zileuton) Synthetic_Inhibitor->LOX Inhibits

Lipoxygenase Pathway and Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (e.g., Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Curve Generate Dose-Response Curve Calculation->Curve IC50 Determine IC50 Value Curve->IC50

References

Safety Operating Guide

Proper Disposal of Atalaphylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Atalaphylline, an acridone (B373769) alkaloid, in a laboratory setting.

Key Safety and Handling Information

Prior to disposal, it is essential to be aware of the potential hazards associated with this compound. The following table summarizes the key safety information based on the properties of the parent compound, Acridone.

ParameterInformation
Chemical Name This compound
CAS Number Not available
Chemical Formula C23H25NO4
Appearance Solid (likely crystalline powder)
Known Hazards Based on Acridone: Skin irritant, serious eye irritant, harmful if swallowed. Acridone alkaloids can exhibit biological activity.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, lab coat. If generating dust, a respirator is recommended.
In case of Spill Avoid generating dust. Sweep up solid material and place it in a designated, labeled hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step in safe disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired compound, and contaminated items such as weighing paper, gloves, and plasticware.

    • Place these materials in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain. The ecotoxicity of this compound has not been established, and this precaution is necessary to prevent potential environmental contamination.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container for hazardous waste.

Step 2: Waste Labeling

Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.

  • All waste containers must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including "this compound" and any solvents present in liquid waste.

  • Indicate the approximate concentration or quantity of this compound.

  • Include the date when the waste was first added to the container.

Step 3: Storage of Waste

Proper storage of hazardous waste is crucial to prevent accidents and exposure.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area is clearly marked as a hazardous waste accumulation area.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to treat or dispose of this compound waste through incineration or other methods unless you are a trained and authorized professional.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Atalaphylline_Disposal_Workflow Start This compound Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., powder, contaminated gloves) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (e.g., contaminated needles) Waste_Type->Sharps_Waste Sharps Segregate_Solid Segregate in Labeled Solid Hazardous Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in Labeled Liquid Hazardous Waste Container Liquid_Waste->Segregate_Liquid Segregate_Sharps Segregate in Labeled Sharps Hazardous Waste Container Sharps_Waste->Segregate_Sharps Store_Waste Store in Designated Hazardous Waste Area Segregate_Solid->Store_Waste Segregate_Liquid->Store_Waste Segregate_Sharps->Store_Waste EHS_Contact Contact Environmental Health & Safety (EHS) Store_Waste->EHS_Contact Disposal Professional Disposal EHS_Contact->Disposal

Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atalaphylline
Reactant of Route 2
Reactant of Route 2
Atalaphylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.